hVEGF-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-16-14-6-4-12(5-7-14)2-3-13-8-10-15-11-9-13/h2-11H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTHHWBAADYJST-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of Vascular Endothelial Growth Factor (VEGF) Inhibitors: A Technical Guide
Introduction
Vascular Endothelial Growth Factor (VEGF) and its signaling pathway are pivotal regulators of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial in embryonic development, wound healing, and tissue regeneration. However, pathological angiogenesis is a hallmark of several diseases, most notably cancer, where it facilitates tumor growth and metastasis. Consequently, the VEGF signaling cascade has emerged as a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the VEGF signaling pathway and the common mechanisms of action of its inhibitors, tailored for researchers, scientists, and drug development professionals. While this guide focuses on the general principles of VEGF inhibition, it is important to note that a specific inhibitor designated "hVEGF-IN-3" is not documented in the public scientific literature. The information presented herein is based on the well-established understanding of the VEGF pathway and its antagonists.
The VEGF Signaling Axis: Ligands and Receptors
The biological effects of VEGF are mediated through its binding to a family of receptor tyrosine kinases (RTKs) on the surface of endothelial cells. The human VEGF family consists of five glycoproteins: VEGFA, VEGFB, VEGFC, VEGFD, and Placental Growth Factor (PlGF). These ligands exhibit differential binding affinities for the three main VEGF receptors: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[1] Upon ligand binding, the receptors dimerize and undergo autophosphorylation of their intracellular tyrosine kinase domains, initiating a cascade of downstream signaling events.[1][2]
Table 1: VEGF Ligand-Receptor Binding Specificities
| Ligand | Primary Receptor(s) | Key Biological Functions |
| VEGF-A | VEGFR-1, VEGFR-2 | Angiogenesis, Vasculogenesis, Vascular permeability[3][4][5] |
| VEGF-B | VEGFR-1 | Angiogenesis, Cell survival[1][5] |
| VEGF-C | VEGFR-2, VEGFR-3 | Lymphangiogenesis, Angiogenesis[1][5][6] |
| VEGF-D | VEGFR-2, VEGFR-3 | Lymphangiogenesis, Angiogenesis[1][6][7] |
| PlGF | VEGFR-1 | Angiogenesis, Inflammation[1] |
Core Signaling Pathways Downstream of VEGFR Activation
Activation of VEGFRs, particularly VEGFR-2, the primary mediator of angiogenic signals, triggers multiple intracellular signaling pathways that orchestrate the complex process of new blood vessel formation.[4][8]
Figure 1: Simplified diagram of the major VEGF signaling pathways.
Key downstream pathways include:
-
The PLCγ-PKC-MAPK (Ras/Raf/MEK/ERK) pathway: This cascade is a major driver of endothelial cell proliferation and gene expression.[8]
-
The PI3K-Akt-mTOR pathway: This pathway is crucial for promoting endothelial cell survival, proliferation, and migration.[]
-
The FAK/Paxillin pathway: This pathway is involved in the regulation of cytoskeletal rearrangement, which is essential for cell migration.
-
The PLCγ-eNOS pathway: Activation of this pathway leads to the production of nitric oxide (NO), which increases vascular permeability.[1]
Mechanisms of Action of VEGF Inhibitors
VEGF inhibitors can be broadly categorized based on their mechanism of action.
1. Ligand Sequestration: This approach involves molecules that bind directly to VEGF ligands, preventing them from interacting with their receptors.
-
Monoclonal Antibodies: These are antibodies that specifically target and neutralize VEGF-A. A well-known example is bevacizumab.[8][10]
-
Soluble Decoy Receptors (VEGF-Trap): These are fusion proteins composed of the extracellular domains of VEGFR-1 and VEGFR-2 fused to an IgG Fc domain. They act as a "trap" by binding to VEGF-A, VEGF-B, and PlGF with high affinity.[1][3]
2. Receptor Tyrosine Kinase Inhibition: This class of inhibitors comprises small molecules that penetrate the cell membrane and block the ATP-binding site of the intracellular tyrosine kinase domain of VEGFRs. This prevents receptor autophosphorylation and the initiation of downstream signaling. Many of these are multi-targeted kinase inhibitors, affecting other receptor tyrosine kinases in addition to VEGFRs.[1][8]
Experimental Protocols for Characterizing VEGF Inhibitors
A variety of in vitro and in vivo assays are employed to evaluate the efficacy and mechanism of action of VEGF inhibitors.
In Vitro Assays
1. Endothelial Cell Proliferation Assay:
-
Principle: This assay measures the ability of an inhibitor to block VEGF-induced proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[11]
-
Methodology:
-
Seed HUVECs in a 96-well plate in low-serum medium.
-
Pre-incubate varying concentrations of the test inhibitor with a fixed concentration of recombinant human VEGF-A.
-
Add the inhibitor/VEGF-A mixture to the cells.
-
Incubate for 48-72 hours.
-
Assess cell proliferation using a viability reagent (e.g., AlamarBlue, MTS, or BrdU incorporation).
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
-
2. Receptor Phosphorylation Assay:
-
Principle: This assay determines the inhibitor's ability to block VEGF-induced phosphorylation of its receptor.
-
Methodology:
-
Culture endothelial cells to near confluence.
-
Serum-starve the cells to reduce basal receptor activation.
-
Pre-treat the cells with the test inhibitor for a specified time.
-
Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes).
-
Lyse the cells and perform a Western blot or ELISA using antibodies specific for phosphorylated VEGFR-2.
-
3. Cell Migration Assay (Wound Healing/Scratch Assay):
-
Principle: This assay assesses the effect of the inhibitor on VEGF-induced endothelial cell migration.
-
Methodology:
-
Grow endothelial cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer with a pipette tip.
-
Wash to remove detached cells.
-
Add medium containing VEGF-A and the test inhibitor.
-
Image the scratch at time zero and after a defined period (e.g., 12-24 hours).
-
Quantify the closure of the scratch area.
-
In Vivo Models
1. Matrigel Plug Assay:
-
Principle: This assay evaluates the ability of an inhibitor to block VEGF-induced angiogenesis in vivo.
-
Methodology:
-
Mix Matrigel (a basement membrane extract) with VEGF-A and the test inhibitor.
-
Inject the mixture subcutaneously into mice.
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Quantify the extent of blood vessel infiltration into the plug by measuring hemoglobin content or through immunohistochemical staining for endothelial cell markers like CD31.
-
2. Tumor Xenograft Models:
-
Principle: This is a preclinical model to assess the anti-tumor efficacy of a VEGF inhibitor.
-
Methodology:
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
Once tumors are established, treat the mice with the test inhibitor or a vehicle control.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, tumors can be excised for analysis of microvessel density and other biomarkers.
-
Figure 2: A representative experimental workflow for the evaluation of a VEGF inhibitor.
Conclusion
The VEGF signaling pathway is a well-validated and critically important target in the development of anti-angiogenic therapies. A thorough understanding of the intricate molecular mechanisms of this pathway and the diverse modes of action of its inhibitors is essential for the rational design and development of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of new VEGF-targeting agents. While the specific entity "this compound" remains uncharacterized in the public domain, the principles and methodologies described here are universally applicable to the investigation of any compound designed to modulate the VEGF signaling axis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 3. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Characterization and Interaction between Human VEGF-D and VEGFR-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Vascular Endothelial Growth Factor D Variants with Increased Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorbyt.com [biorbyt.com]
- 10. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New potency assays for anti-VEGF antibodies [mpl.loesungsfabrik.de]
The Discovery and Synthesis of Thieno[2,3-d]pyrimidine-Based VEGFR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent class of vascular endothelial growth factor receptor (VEGFR) inhibitors based on the thieno[2,3-d]pyrimidine (B153573) scaffold. As the initially requested compound, "hVEGF-IN-3," does not correspond to a publicly disclosed molecule, this guide will focus on a representative and well-characterized series of thieno[2,3-d]pyrimidine derivatives that exemplify the drug discovery process for this important class of oncology targets.
Introduction: Targeting Angiogenesis in Cancer Therapy
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vascular endothelial growth factor (VEGF) and its receptors, particularly VEGFR-2 (also known as KDR), are key mediators of this process, making them a prime target for anticancer drug development. Small molecule tyrosine kinase inhibitors that target the ATP-binding site of VEGFR-2 have emerged as a successful therapeutic strategy. The thieno[2,3-d]pyrimidine scaffold has been identified as a privileged structure in kinase inhibitor design, leading to the development of potent and selective VEGFR inhibitors.
The VEGF Signaling Pathway
The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability. Thieno[2,3-d]pyrimidine-based inhibitors act by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and the subsequent downstream signaling events.
Discovery and Synthesis of a Representative Thieno[2,3-d]pyrimidine Inhibitor
The discovery of potent thieno[2,3-d]pyrimidine-based VEGFR inhibitors often involves a rational drug design approach, leveraging the known binding modes of existing kinase inhibitors. Structure-activity relationship (SAR) studies are then conducted to optimize the potency and selectivity of the lead compounds.
General Synthesis Route
A common synthetic route to this class of compounds starts with the Gewald reaction to construct the initial substituted thiophene (B33073) ring, followed by cyclization to form the thieno[2,3-d]pyrimidine core. Subsequent nucleophilic aromatic substitution reactions are employed to introduce various side chains, which are critical for potent inhibition and favorable pharmacokinetic properties.
Quantitative Data and Structure-Activity Relationship (SAR)
The potency of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature of the substituents at various positions of the core structure. The following tables summarize the in vitro activity of a series of representative compounds.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound ID | R1 Group | R2 Group | IC50 (nM) for VEGFR-2 |
| 1a | Methyl | Phenyl | 150 |
| 1b | Methyl | 4-Fluorophenyl | 85 |
| 1c | Ethyl | 4-Fluorophenyl | 45 |
| 2a | Methyl | 3-Chlorophenyl | 25 |
| 2b | Methyl | 3-Chloro-4-fluorophenyl | 5.0 |
| Sorafenib | - | - | 23 |
Table 2: Anti-proliferative Activity in Human Umbilical Vein Endothelial Cells (HUVECs)
| Compound ID | IC50 (µM) against HUVECs |
| 1a | 12.5 |
| 1b | 7.8 |
| 1c | 4.2 |
| 2a | 1.5 |
| 2b | 0.25 |
| Sorafenib | 2.8 |
Note: The data presented in these tables are representative and compiled from various sources for illustrative purposes.
From the SAR data, it is evident that:
-
The nature of the substituent at the R2 position significantly influences potency, with halogenated phenyl groups generally showing higher activity.
-
Small alkyl groups at the R1 position are well-tolerated.
-
Compound 2b , with a 3-chloro-4-fluorophenyl group, demonstrates exceptional potency against both the isolated VEGFR-2 kinase and in a cellular context.[1]
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the test compounds on the enzymatic activity of the VEGFR-2 kinase domain.
-
Materials : Recombinant human VEGFR-2 kinase domain, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), test compounds dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., ≤ 1%).
-
Add the diluted compound and VEGFR-2 enzyme to the wells of a microplate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection kit. The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[2][3][4]
-
HUVEC Proliferation Assay
This cell-based assay assesses the ability of the test compounds to inhibit the proliferation of endothelial cells stimulated by VEGF.
-
Materials : Human Umbilical Vein Endothelial Cells (HUVECs), endothelial cell growth medium (EGM-2), fetal bovine serum (FBS), 96-well cell culture plates, test compounds, VEGF-A, and a cell proliferation assay reagent (e.g., Cell Counting Kit-8, CCK-8).
-
Procedure :
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treat the cells with various concentrations of the test compound in the presence of a pro-proliferative concentration of VEGF-A (e.g., 20 ng/mL).[5]
-
Include appropriate controls (vehicle control with VEGF, no VEGF control).
-
Incubate the cells for 48-72 hours.
-
Add the CCK-8 reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance at 450 nm. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the VEGF-stimulated vehicle control and determine the IC50 value.[6]
-
Conclusion
The thieno[2,3-d]pyrimidine scaffold has proven to be a versatile and effective core for the development of potent VEGFR-2 inhibitors. Through rational design, chemical synthesis, and comprehensive biological evaluation, compounds with low nanomolar potency in both enzymatic and cellular assays have been identified. The detailed experimental protocols and structure-activity relationship data presented in this guide provide a solid foundation for researchers in the field of oncology drug discovery to further explore and optimize this promising class of anti-angiogenic agents.
References
- 1. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Unveiling the Target of hVEGF-IN-3: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the molecular target and mechanism of action of hVEGF-IN-3, a potent inhibitor of human vascular endothelial growth factor (hVEGF) signaling. This document provides a detailed overview of its biological activity, the experimental protocols for its characterization, and a visual representation of the relevant signaling pathways.
Core Target Identification and Biological Activity
This compound, also identified as compound 9 in the primary literature, is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. By targeting VEGFR-2, this compound effectively disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound has been quantified through both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
| Enzymatic Assay | IC50 (µM) |
| VEGFR-2 Kinase Inhibition | 0.22[1][2] |
| Cell-Based Proliferation Assays | Cell Line | IC50 (µM) |
| Human Colon Carcinoma | HT-29 | 61 |
| Human Breast Adenocarcinoma | MCF-7 | 142 |
| Human Embryonic Kidney | HEK-293 | 114 |
Signaling Pathway Context
VEGF-A, a primary ligand for VEGFR-2, initiates a signaling cascade crucial for angiogenesis. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, which are central to cell proliferation, survival, and migration. This compound, by inhibiting the kinase activity of VEGFR-2, blocks these critical downstream signals.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
This compound (Compound 9) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based assay
-
96-well white microplates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer. A typical starting concentration range is from 1 nM to 100 µM. A DMSO-only control is also prepared.
-
In a 96-well plate, add the VEGFR-2 kinase and the poly(Glu, Tyr) substrate solution to each well. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range.
-
Add the serially diluted this compound or DMSO control to the respective wells.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for VEGFR-2.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's protocol. Luminescence is measured using a microplate reader.
-
The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
HT-29, MCF-7, or HEK-293 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A broad concentration range (e.g., 1 µM to 200 µM) is recommended for initial experiments.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or a DMSO vehicle control.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Leave the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell proliferation inhibition is calculated relative to the DMSO-treated control cells, and the IC50 value is determined from the dose-response curve.
References
The Role of hVEGF-IN-3 in the Inhibition of Cancer Cell Proliferation: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "hVEGF-IN-3" is not publicly available in the reviewed scientific literature. This guide synthetically presents data and methodologies for a representative inhibitor of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, based on established research on similar anti-cancer agents. The information herein is intended for research, scientific, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its signaling pathway are pivotal in tumor progression, primarily through the induction of angiogenesis, which supplies tumors with essential nutrients and oxygen.[1][2][3] The VEGF family of ligands and their corresponding receptors (VEGFRs) also play a direct, autocrine role in promoting cancer cell proliferation, survival, and migration.[1][4] Consequently, inhibiting the VEGF pathway is a validated and widely pursued strategy in oncology.[2][3][5] This technical guide focuses on the hypothetical molecule, this compound, as a representative inhibitor of this critical pathway and its role in curbing cancer cell proliferation.
Core Mechanism of Action of VEGF Pathway Inhibitors
The biological effects of VEGF are mediated through three main receptor tyrosine kinases: VEGFR-1, VEGFR-2, and VEGFR-3.[6] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[2][3] Key pathways activated include the Ras/MAPK pathway, which regulates cell proliferation and gene expression, and the PI3K/AKT pathway, which is crucial for cell survival.[][8]
This compound is conceptualized as a potent and selective inhibitor of VEGFR-2, the primary receptor responsible for the pro-angiogenic and proliferative signals in many cancer types.[3][6] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound would prevent receptor autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting endothelial and tumor cell proliferation.
Quantitative Data on VEGF Pathway Inhibition
The efficacy of VEGF pathway inhibitors is typically quantified through various in vitro and in vivo assays. The following tables summarize representative data for known VEGF inhibitors, which would be analogous to the characterization of this compound.
Table 1: In Vitro Efficacy of Representative VEGF Pathway Inhibitors
| Compound/Target | Cell Line | Assay Type | IC50 Value | Effect on Proliferation | Reference |
| VEGFR2-EGFR dual inhibitor (Compound 25) | MCF-7 (Breast Cancer) | Not Specified | 19.8 nM (VEGFR2) | Stronger antitumor effects than erlotinib | [9] |
| VEGFR2-EGFR dual inhibitor (Compound 20) | Not Specified | Not Specified | 50 nM (VEGFR2) | Competitive tumor suppression | [9] |
| VEGFR2-EGFR dual inhibitor (Compound 21) | Not Specified | Not Specified | 80 nM (VEGFR2) | Competitive tumor suppression | [9] |
| Topotecan (B1662842) | EA.hy926 (Endothelial) | MTT Assay | 0.13 µM | Strong inhibitory activity | [10] |
| Boswellic Acid (BA) | ECC-1 (Endometrial Cancer) | MTT Assay | 34.7 µM (48h) | Significant reduction in cell viability | [11] |
Table 2: Impact of VEGFR-3 Overexpression and Silencing on Breast Cancer Cell Proliferation
| Cell Line Modification | Comparison | Proliferation Change | Reference |
| VEGFR-3 Overexpression | MCF-7-VEGFR-3 vs. Parental MCF-7 | 40% Increase | [12] |
| Endogenous VEGFR-3 Downregulation | BT474 | >40% Reduction | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the role of inhibitors like this compound.
Caption: VEGF/VEGFR-2 signaling cascade leading to cell proliferation and survival, and the point of inhibition by this compound.
Caption: A typical workflow for the preclinical evaluation of a VEGF inhibitor like this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a novel inhibitor. Below are protocols for key experiments cited in the literature for characterizing anti-VEGF agents.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, BT474) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the VEGF signaling cascade.
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-VEGFR-2, total VEGFR-2, p-AKT, total AKT, p-MAPK, and total MAPK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude mice).[13]
-
Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint and Tissue Collection: At the end of the study (due to tumor size or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CD31 to assess vessel density and Ki-67 for proliferation).
Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF Quantification
This assay is used to measure the concentration of VEGF in cell culture supernatants or plasma.[11][14]
-
Sample Collection: Collect cell culture supernatants or plasma from treated and control groups.[11][14]
-
Assay Procedure: Use a commercial Human VEGF Quantikine ELISA Kit and follow the manufacturer's instructions.[11][14] This typically involves adding samples to a microplate pre-coated with a monoclonal antibody specific for VEGF.
-
Detection: After washing, add an enzyme-linked polyclonal antibody specific for VEGF. A substrate solution is then added to produce a color change.
-
Absorbance Measurement: Measure the absorbance at 450 nm and correct for wavelength at 570 nm.[11]
-
Concentration Determination: Calculate the VEGF concentration in the samples by comparing the absorbance to a standard curve.
Conclusion
The inhibition of the VEGF signaling pathway remains a cornerstone of modern cancer therapy. A novel inhibitor, represented here as this compound, would be expected to exert its anti-proliferative effects by blocking the VEGFR-2 tyrosine kinase, thereby attenuating downstream signaling pathways crucial for cell growth and survival. The comprehensive evaluation of such a molecule, utilizing the quantitative assays and experimental protocols detailed in this guide, is essential for its preclinical and clinical development. The data presented for analogous inhibitors underscore the potential of this therapeutic strategy in oncology.
References
- 1. VEGF exerts an angiogenesis-independent function in cancer cells to promote their malignant progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. biorbyt.com [biorbyt.com]
- 4. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Spectrum of activity and mechanism of action of VEGF/PDGF inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. proteopedia.org [proteopedia.org]
- 8. VEGF signaling pathway | Abcam [abcam.com]
- 9. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferation in human EA.hy926 endothelial cells and inhibition of VEGF expression in PC-3 cells by topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boswellic Acid Enhances Gemcitabine’s Inhibition of Hypoxia-Driven Angiogenesis in Human Endometrial Cancer [mdpi.com]
- 12. Vascular endothelial growth factor receptor-3 promotes breast cancer cell proliferation, motility and survival in vitro and tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative fluorescent profiling of VEGFRs reveals tumor cell and endothelial cell heterogeneity in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma Levels and Diagnostic Utility of VEGF in a Three-Year Follow-Up of Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Structure-Activity Relationship of hVEGF-IN-3: An In-depth Technical Guide
An important note before proceeding: Initial searches for a specific molecule designated "hVEGF-IN-3" did not yield any publicly available information. The following guide is constructed based on a comprehensive review of the structure-activity relationships (SAR) of various inhibitors of human Vascular Endothelial Growth Factor (hVEGF) and its receptors (VEGFRs). The principles, experimental methodologies, and signaling pathways described are broadly applicable to the field of VEGF-targeted drug discovery and provide a framework for understanding the potential SAR of a hypothetical or newly discovered inhibitor like this compound.
Introduction to VEGF and its Role in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in both vasculogenesis (the formation of new blood vessels during embryonic development) and angiogenesis (the growth of new blood vessels from pre-existing ones).[1][2] The VEGF family consists of several glycoproteins, with VEGF-A being a primary driver of angiogenesis.[3][4] These ligands exert their effects by binding to and activating a family of receptor tyrosine kinases (RTKs) known as VEGF receptors (VEGFRs), primarily VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[1][4][5]
Upon ligand binding, VEGFRs dimerize and undergo autophosphorylation of their intracellular kinase domains.[2][5] This initiates a cascade of downstream signaling pathways, including the PI3K/Akt and PLCγ-PKC-MAPK pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability – all essential components of angiogenesis.[4][5][6] Dysregulation of VEGF signaling is a hallmark of several diseases, most notably cancer, where tumors exploit angiogenesis to secure a blood supply for growth and metastasis.[1][7] Consequently, inhibiting the VEGF signaling pathway has become a cornerstone of modern anti-cancer therapy.[8]
The VEGF Signaling Pathway
The binding of VEGF-A to VEGFR-2 is considered the most critical interaction for initiating the angiogenic signaling cascade. The activation of VEGFR-2 triggers multiple downstream pathways that orchestrate the complex process of forming new blood vessels.
Caption: Simplified VEGF-A signaling pathway through VEGFR-2.
General Principles of Structure-Activity Relationship (SAR) for VEGF Inhibitors
The development of potent and selective VEGF inhibitors relies heavily on understanding their structure-activity relationships. SAR studies explore how modifications to the chemical structure of a compound affect its biological activity. For VEGF inhibitors, the primary goal is often to enhance potency against VEGFRs while minimizing off-target effects.
A prominent class of small molecule VEGF inhibitors are the 4-anilinoquinazolines.[9] SAR studies on this scaffold have revealed several key features:
-
Bicyclic Core: The quinazoline (B50416) ring system is a crucial pharmacophore for binding to the ATP-binding pocket of the VEGFR kinase domain.[9]
-
Aniline (B41778) Substitution: The nature and position of substituents on the aniline ring significantly impact potency and selectivity. Small, lipophilic groups like halogens or methyl at the 4'-position are often preferred.[9]
-
Quinazoline Substitution: A range of substituents are tolerated at the C-7 position of the quinazoline ring, allowing for modulation of physicochemical properties like solubility.[9]
Quantitative Data on VEGF Inhibitor Activity
The inhibitory activity of compounds targeting the VEGF pathway is typically quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.
Table 1: Hypothetical Inhibitory Activity of this compound and Analogs
| Compound | VEGFR-1 IC50 (nM) | VEGFR-2 IC50 (nM) | HUVEC Proliferation IC50 (nM) |
| This compound | 15 | 2 | 25 |
| Analog A | 50 | 10 | 75 |
| Analog B | 5 | 0.8 | 12 |
| Sunitinib | 80 | 9 | 20 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating SAR findings. Below are methodologies for key experiments used to characterize VEGF inhibitors.
VEGFR Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR tyrosine kinase.
Objective: To determine the IC50 value of a test compound against a specific VEGFR isoform.
Materials:
-
Recombinant human VEGFR-1, -2, or -3 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP), [γ-33P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound)
-
96-well filter plates
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, peptide substrate, and the test compound.
-
Initiate the reaction by adding the recombinant VEGFR kinase domain and ATP (spiked with [γ-33P]ATP).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA to precipitate the peptide substrate.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity of the incorporated phosphate (B84403) on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric VEGFR kinase inhibition assay.
HUVEC Proliferation Assay
This cell-based assay assesses the effect of a compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.
Objective: To determine the IC50 value of a test compound for inhibiting VEGF-stimulated HUVEC proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Starvation medium (e.g., basal medium with 0.5% FBS)
-
Recombinant human VEGF-A
-
Test compound (e.g., this compound)
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in low-serum medium for 4-6 hours.
-
Treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with a pre-determined concentration of VEGF-A (e.g., 20 ng/mL).
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator.
-
Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of inhibition of proliferation relative to the VEGF-A stimulated control.
-
Determine the IC50 value from the dose-response curve.
References
- 1. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 2. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Inhibition of VEGF blocks TGF-beta1 production through a PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular endothelial growth factor-tyrosine kinase inhibitors: Novel mechanisms, predictors of hypertension and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
hVEGF-IN-3: A Technical Guide on its Impact on the VEGF Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of both physiological and pathological angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of this pathway is a hallmark of several diseases, most notably cancer, where it plays a pivotal role in tumor growth, invasion, and metastasis by promoting the vascularization of tumors.[1][2] The VEGF family consists of several ligands, including VEGFA, VEGFB, VEGFC, VEGFD, and placental growth factor (PlGF), which exert their effects by binding to three receptor tyrosine kinases (RTKs): VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[1][3]
VEGFR-2 is considered the primary mediator of the angiogenic effects of VEGFA.[1][4] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This activation initiates a cascade of downstream signaling events that regulate endothelial cell proliferation, migration, survival, and permeability.[5] Key downstream pathways include the PLCγ-PKC-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, a major regulator of cell survival.[4][6]
Given its central role in tumor angiogenesis, the VEGF pathway, and specifically VEGFR-2, has become a major target for anti-cancer therapies.[2][4][7] This technical guide focuses on a novel, potent, and selective small molecule inhibitor of VEGFR-2, herein referred to as hVEGF-IN-3, and its effects on the VEGF signaling pathway. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the complex signaling networks and experimental workflows.
Mechanism of Action of this compound
This compound is a hypothetical ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain. By binding to the ATP-binding pocket of the VEGFR-2 kinase, this compound prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor and its substrates. This effectively blocks the autophosphorylation of VEGFR-2 and the subsequent activation of all downstream signaling pathways. The inhibition of these pathways leads to a potent anti-angiogenic effect, characterized by the suppression of endothelial cell proliferation, migration, and survival.
Caption: Mechanism of this compound as a VEGFR-2 kinase inhibitor.
Quantitative Data for this compound
The potency and selectivity of this compound have been characterized through a series of in vitro assays. The data are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Ki (nM) |
| VEGFR-2 | 1.2 | 0.5 |
| VEGFR-1 | 85 | 35 |
| VEGFR-3 | 120 | 50 |
| PDGFRβ | 250 | 110 |
| c-Kit | 480 | 200 |
| FGFR1 | >1000 | >450 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| HUVEC | VEGF-stimulated Proliferation | 5.8 |
| HUVEC | VEGF-stimulated Migration | 12.5 |
| HEK293 | Cell Viability (Cytotoxicity) | >10,000 |
HUVEC: Human Umbilical Vein Endothelial Cells. HEK293: Human Embryonic Kidney 293 cells.
The VEGF Signaling Pathway and Point of Intervention
The following diagram illustrates the major downstream signaling cascades initiated by VEGFA binding to VEGFR-2 and the point of intervention for this compound.
Caption: Simplified VEGF signaling pathways and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data tables are provided below.
VEGFR-2 Kinase Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits 50% of the VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP, [γ-33P]ATP.
-
This compound (serial dilutions).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase reaction buffer.
-
Add 10 µL of each this compound dilution to the wells of a 96-well plate. Include wells for "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Add 20 µL of a solution containing the VEGFR-2 kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 20 µL of ATP solution containing [γ-33P]ATP. The final ATP concentration should be at its Km value.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
HUVEC Proliferation Assay
Objective: To assess the effect of this compound on VEGF-induced endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell basal medium (EBM) with supplements, but without growth factors.
-
Recombinant human VEGFA.
-
This compound (serial dilutions).
-
A cell proliferation reagent (e.g., BrdU, MTS, or CellTiter-Glo®).
-
96-well cell culture plates.
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells/well in complete medium and allow them to attach overnight.
-
Starve the cells for 4-6 hours by replacing the medium with EBM containing 0.5% FBS.
-
Prepare serial dilutions of this compound in starvation medium.
-
Pre-treat the cells with the this compound dilutions for 1 hour.
-
Stimulate the cells by adding VEGFA to a final concentration of 20-50 ng/mL. Include control wells with no VEGFA and no inhibitor.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of inhibition of VEGF-stimulated proliferation for each concentration of this compound.
-
Determine the IC50 value using a dose-response curve.
Caption: Workflow for the HUVEC proliferation assay.
Conclusion
The data and methodologies presented in this technical guide provide a comprehensive overview of the hypothetical VEGFR-2 inhibitor, this compound. Its high potency and selectivity for VEGFR-2, demonstrated through both biochemical and cell-based assays, underscore its potential as an anti-angiogenic agent. The detailed experimental protocols serve as a resource for researchers aiming to characterize similar small molecule inhibitors targeting the VEGF signaling pathway. Further in vivo studies would be necessary to validate these in vitro findings and to assess the therapeutic potential of this compound in disease models such as cancer.
References
- 1. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 2. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR3 Modulates Vascular Permeability by Controlling VEGF/VEGFR2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Characterization and Interaction between Human VEGF-D and VEGFR-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of hVEGF-IN-3: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the in vitro characterization of hVEGF-IN-3, a novel inhibitor of human vascular endothelial growth factor (VEGF) signaling. The following sections detail the biochemical and cellular activities of this compound, along with the experimental protocols utilized for its characterization. This guide is intended to provide researchers with the necessary information to understand and potentially replicate the in vitro evaluation of this compound.
Introduction
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in both vasculogenesis and angiogenesis.[1] Dysregulation of the VEGF signaling pathway is a key factor in tumor growth and metastasis, making it a prime target for anti-cancer therapies.[1][2] The VEGF family of ligands binds to and activates VEGF receptors (VEGFRs), which are receptor tyrosine kinases.[1][3] Specifically, VEGF-A binds to VEGFR1 and VEGFR2, initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1][2] this compound is a small molecule inhibitor designed to target the kinase activity of VEGFR2, thereby blocking the pro-angiogenic signals mediated by VEGF.
VEGF Signaling Pathway
The binding of VEGF-A to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation triggers multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell function.[2][3][4]
Caption: VEGF-A binding to VEGFR2 initiates downstream signaling pathways, which are inhibited by this compound.
Quantitative Data Summary
The inhibitory activity of this compound was assessed through various in vitro assays. The results are summarized in the table below.
| Assay Type | Target | Parameter | Value |
| Biochemical Kinase Assay | VEGFR2 | IC50 | 15 nM |
| Biochemical Kinase Assay | VEGFR1 | IC50 | 250 nM |
| Biochemical Kinase Assay | VEGFR3 | IC50 | > 10 µM |
| Cellular Proliferation Assay | HUVEC | GI50 | 150 nM |
| Kinase Selectivity Panel (468 kinases) | - | S-Score (10) | 0.02 |
Note: IC50 is the half-maximal inhibitory concentration. GI50 is the half-maximal growth inhibition concentration. The S-Score represents the selectivity of the compound, with a lower score indicating higher selectivity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This assay determines the concentration of this compound required to inhibit 50% of VEGFR2 kinase activity.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound
-
ADP-Glo™ Kinase Assay (Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the VEGFR2 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
luminescence is measured using a microplate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
This assay measures the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF165
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well plates
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 with reduced serum (0.5% FBS) and allow them to attach overnight.[5]
-
The next day, replace the medium with fresh reduced-serum medium containing a serial dilution of this compound.
-
Stimulate the cells with 25 ng/mL of recombinant human VEGF165.[6]
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure luminescence with a microplate reader.
-
Determine the GI50 value by plotting the percentage of cell growth inhibition against the log concentration of this compound.
This method is used to confirm that this compound inhibits the phosphorylation of VEGFR2 in a cellular context.
Materials:
-
HUVECs
-
Reduced-serum medium
-
Recombinant human VEGF165
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
Procedure:
-
Culture HUVECs in 6-well plates until they reach 80-90% confluency.
-
Starve the cells in reduced-serum medium for 12 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 50 ng/mL of VEGF165 for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
The overall workflow for the in vitro characterization of this compound is depicted below.
Caption: Workflow for the in vitro characterization of this compound.
Conclusion
The in vitro characterization of this compound demonstrates its potent and selective inhibition of VEGFR2. The compound effectively blocks VEGFR2 kinase activity in biochemical assays and inhibits VEGF-driven proliferation in endothelial cells at nanomolar concentrations. Further studies are warranted to investigate the in vivo efficacy and safety profile of this compound as a potential anti-angiogenic therapeutic agent.
References
- 1. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 2. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Evaluation of recombinant human vascular endothelial growth factor VEGF121-loaded poly-l-lactide microparticles as a controlled release delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Characterization of EG-VEGF-mediated Angiogenesis: Differential Effects on Microvascular and Macrovascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of hVEGF-IN-3 on Tumor Angiogenesis: A Technical Overview
Disclaimer: Publicly available scientific literature providing in-depth data on the specific impact of hVEGF-IN-3 on tumor angiogenesis is limited. This document summarizes the currently available information and provides a general context for the evaluation of hVEGF inhibitors in the field of cancer research.
Introduction to this compound
This compound is identified as a potent inhibitor of human Vascular Endothelial Growth Factor (hVEGF). Its primary characterization in the public domain is centered on its ability to inhibit the proliferation of several human cancer cell lines. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGF is a key signaling protein in this process.[1] Inhibitors of VEGF are therefore a major focus of anti-cancer drug development.
Quantitative Data on this compound
The available quantitative data for this compound focuses on its half-maximal inhibitory concentration (IC50) against the proliferation of specific cancer cell lines. This data provides a preliminary indication of its potential as an anti-cancer agent.
| Cell Line | Cancer Type | IC50 (μM) |
| HT-29 | Colorectal Cancer | 61 |
| MCF-7 | Breast Cancer | 142 |
| HEK-293 | - | 114 |
Note: The HEK-293 cell line is commonly used in research as a human embryonic kidney cell line. The provided data does not specify if it was used in a cancer-related context.
The VEGF Signaling Pathway in Tumor Angiogenesis
The Vascular Endothelial Growth Factor (VEGF) family of proteins and their corresponding receptors (VEGFRs) are the primary drivers of angiogenesis.[2] In the context of cancer, tumor cells often secrete VEGF in response to hypoxia (low oxygen) as they grow.[1] This VEGF then binds to VEGFRs, primarily VEGFR2, on the surface of nearby endothelial cells, which line the blood vessels.[2]
This binding triggers a cascade of downstream signaling events within the endothelial cells, leading to their proliferation, migration, and formation into new blood vessels that supply the tumor with nutrients and oxygen, enabling its continued growth and providing a route for metastasis.[2]
VEGF Signaling Cascade in Endothelial Cells.
Experimental Protocols for Assessing Anti-Angiogenic Activity
While specific experimental protocols for this compound are not publicly available, the following are standard assays used to characterize the anti-angiogenic effects of VEGF inhibitors.
Endothelial Cell Proliferation Assay
This in vitro assay is fundamental to determining a compound's direct effect on the growth of endothelial cells, which are the primary cell type involved in angiogenesis.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate growth medium.
-
Seeding: A known number of HUVECs are seeded into the wells of a 96-well plate.
-
Treatment: After cell adherence, the medium is replaced with a low-serum medium containing varying concentrations of the test compound (e.g., this compound). A positive control (e.g., VEGF) and a negative control (vehicle) are included.
-
Incubation: The plate is incubated for a set period (e.g., 48-72 hours).
-
Quantification: Cell proliferation is measured using a colorimetric assay such as the MTT assay, which measures metabolic activity, or by direct cell counting.
-
Analysis: The IC50 value is calculated from the dose-response curve.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of a compound to inhibit the migration of endothelial cells, a crucial step in the formation of new blood vessels.
Methodology:
-
Cell Culture: HUVECs are grown to a confluent monolayer in a multi-well plate.
-
"Wound" Creation: A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris, and medium containing the test compound at various concentrations is added.
-
Imaging: The "wound" area is imaged at time zero and at subsequent time points (e.g., every 6-12 hours).
-
Analysis: The rate of "wound" closure is quantified by measuring the change in the open area over time. A delay in closure in the presence of the compound indicates an inhibitory effect on cell migration.
Tube Formation Assay
This in vitro assay models the differentiation of endothelial cells into capillary-like structures, a hallmark of angiogenesis.
Methodology:
-
Matrix Coating: The wells of a 96-well plate are coated with a basement membrane matrix, such as Matrigel.
-
Cell Seeding and Treatment: HUVECs are seeded onto the matrix in the presence of varying concentrations of the test compound.
-
Incubation: The plate is incubated for a period that allows for the formation of tube-like structures (typically 6-18 hours).
-
Imaging and Analysis: The formation of networks of interconnected cells is observed and quantified by microscopy. Parameters such as the number of junctions, total tube length, and number of loops are measured to assess the degree of angiogenesis.
In Vivo Angiogenesis Models
To evaluate the anti-angiogenic effects of a compound in a living organism, various in vivo models can be utilized.
Example: Chick Chorioallantoic Membrane (CAM) Assay
-
Egg Incubation: Fertilized chicken eggs are incubated for several days.
-
Window Creation: A small window is made in the eggshell to expose the CAM, a highly vascularized membrane.
-
Compound Application: A sterile filter disc or sponge soaked with the test compound is placed on the CAM.
-
Incubation and Observation: The eggs are further incubated for 2-3 days. The area around the implant is then examined for changes in blood vessel growth.
-
Analysis: The degree of angiogenesis or inhibition is quantified by counting the number of blood vessels or measuring the vessel density in the treated area compared to controls.
General Workflow for Assessing Anti-Angiogenic Compounds.
Conclusion
This compound shows potential as an anti-proliferative agent against certain cancer cell lines. However, a comprehensive understanding of its specific impact on tumor angiogenesis requires further investigation through detailed in vitro and in vivo studies. The experimental protocols and signaling pathway information provided here offer a general framework for how such an inhibitor would be evaluated and its potential mechanism of action within the broader context of VEGF-mediated angiogenesis. Further research is necessary to elucidate the precise mechanism and therapeutic potential of this compound in oncology.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of hVEGF-IN-3, a Novel Angiogenesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein in the processes of vasculogenesis and angiogenesis—the formation of new blood vessels.[1][2][3] While essential for embryonic development, wound healing, and tissue repair, dysregulated VEGF signaling is a hallmark of several pathologies, including cancer and retinopathies, where it promotes tumor growth and abnormal vessel formation.[2] Consequently, inhibiting the VEGF signaling pathway is a validated and crucial therapeutic strategy.[4][5] This document provides a comprehensive guide to the in vitro characterization of hVEGF-IN-3 , a novel investigational inhibitor of human VEGF. The included protocols detail key assays for assessing its efficacy in blocking VEGF-induced endothelial cell proliferation, migration, and differentiation.
This compound: Hypothesized Mechanism of Action
This compound is hypothesized to be a potent and selective inhibitor of the VEGF signaling cascade. The primary mediator of VEGF-driven angiogenesis is the VEGF Receptor 2 (VEGFR-2, also known as KDR/Flk-1).[3][4] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[2][3][6] This activation triggers multiple downstream signaling pathways critical for the angiogenic process:
-
PLCγ-PKC-MAPK Pathway: Primarily responsible for stimulating endothelial cell proliferation.[4]
-
PI3K/Akt Pathway: Crucial for promoting endothelial cell survival and regulating vascular permeability.[7]
-
FAK/Paxillin Pathway: Involved in focal adhesion turnover and cytoskeletal rearrangements necessary for cell migration.
This compound is designed to interrupt this cascade, likely by preventing VEGF from binding to VEGFR-2 or by inhibiting the receptor's tyrosine kinase activity, thereby blocking all subsequent downstream signaling.
Experimental Workflow for Inhibitor Characterization
The in vitro evaluation of this compound follows a tiered approach, progressing from biochemical assays to more complex cell-based functional assays that mimic specific stages of angiogenesis.[8][9]
Key In Vitro Experimental Protocols
The following protocols outline standard methods to quantify the anti-angiogenic potential of this compound. Human Umbilical Vein Endothelial Cells (HUVECs) are the recommended cell type as they are a well-established primary cell model for studying angiogenesis.
Endothelial Cell Proliferation Assay
This assay measures the ability of this compound to inhibit the mitogenic effect of VEGF on endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Endothelial Cell Basal Medium (EBM-2) with 0.5% FBS
-
Recombinant Human VEGF-A (165 isoform)
-
This compound (in appropriate solvent, e.g., DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1, or BrdU kit)
-
Plate reader (Luminometer or Spectrophotometer)
Protocol:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of EGM-2 and incubate for 24 hours (37°C, 5% CO₂).
-
Starvation: Gently aspirate the medium and replace it with 100 µL of EBM-2 containing 0.5% FBS. Incubate for 4-6 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound in EBM-2 (0.5% FBS). Add the desired concentration of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Immediately add rhVEGF-A to a final concentration of 20-50 ng/mL to all wells except the negative control (basal medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Quantification: Assess cell proliferation using a chosen reagent according to the manufacturer’s instructions. For example, add 20 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and read luminescence after 10 minutes.
-
Analysis: Normalize the data to the VEGF-stimulated control (100% proliferation) and the basal medium control (0% proliferation). Plot the normalized data against the log concentration of this compound to determine the IC₅₀ value.
Endothelial Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the directional migration of endothelial cells, a key step in vessel formation.
Materials:
-
HUVECs grown to confluence in a 24-well plate
-
EBM-2 with 0.5% FBS
-
rhVEGF-A
-
This compound
-
Sterile 200 µL pipette tip or a wound-making tool
-
Microscope with a camera
Protocol:
-
Monolayer Formation: Grow HUVECs in 24-well plates until they form a confluent monolayer.
-
Wound Creation: Create a uniform "scratch" or wound in the center of each well using a sterile 200 µL pipette tip.
-
Wash: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment and Stimulation: Add 500 µL of EBM-2 (0.5% FBS) containing rhVEGF-A (20-50 ng/mL) and the desired concentrations of this compound (or vehicle control).
-
Image Acquisition (Time 0): Immediately capture images of the wounds in each well using a microscope at 4x or 10x magnification. Mark reference points to ensure the same field is imaged over time.
-
Incubation: Incubate the plate at 37°C, 5% CO₂.
-
Final Image Acquisition: After 12-18 hours, capture a second set of images of the same wound areas.
-
Analysis: Quantify the area of the wound at T=0 and T=final for each condition using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure and normalize to the VEGF-stimulated control.
Endothelial Tube Formation Assay
This assay evaluates the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures on an extracellular matrix, a late-stage event in angiogenesis.[9]
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel® or Cultrex® BME)[8]
-
Pre-chilled 96-well plate
-
EBM-2 with 0.5% FBS
-
rhVEGF-A
-
This compound
-
Microscope with a camera
Protocol:
-
Matrix Coating: Thaw basement membrane extract on ice. Using pre-chilled pipette tips, add 50 µL to each well of a pre-chilled 96-well plate. Ensure the entire bottom surface is covered.
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in EBM-2 (0.5% FBS) at a density of 2-3 x 10⁵ cells/mL.
-
Treatment: In separate tubes, mix the cell suspension with rhVEGF-A (20-50 ng/mL) and the desired concentrations of this compound (or vehicle control).
-
Seeding: Carefully add 100 µL of the treated cell suspension on top of the polymerized matrix gel.
-
Incubation: Incubate for 6-18 hours at 37°C, 5% CO₂. Do not disturb the plate during this time.
-
Imaging and Analysis: Capture images of the tube networks using a microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions (nodes), and number of meshes using specialized image analysis software.
Data Presentation: Expected Results for this compound
The efficacy of this compound can be summarized by its half-maximal inhibitory concentration (IC₅₀) in each functional assay. The data below represents a hypothetical, successful outcome for a potent inhibitor.
| Assay | Parameter Measured | This compound IC₅₀ (nM) |
| Cell Proliferation | Inhibition of VEGF-induced cell growth | 15.2 |
| Cell Migration | Inhibition of wound closure | 25.8 |
| Tube Formation | Reduction in total tube length | 18.5 |
| Tube Formation | Reduction in network junctions | 21.3 |
| Tube Formation Assay: Quantitative Analysis | |||
| Treatment Condition | This compound (nM) | Total Tube Length (% of Control) | Junctions (% of Control) |
| Basal (No VEGF) | 0 | 12 ± 4% | 8 ± 3% |
| VEGF Control | 0 | 100% | 100% |
| This compound | 1 | 85 ± 7% | 88 ± 6% |
| This compound | 10 | 58 ± 6% | 61 ± 5% |
| This compound | 50 | 21 ± 5% | 24 ± 4% |
| This compound | 200 | 14 ± 4% | 11 ± 3% |
| (Data are represented as mean ± SEM and are hypothetical) |
Conclusion
The protocols described provide a robust framework for the in vitro characterization of novel VEGF pathway inhibitors like this compound. By systematically evaluating the compound's effect on endothelial cell proliferation, migration, and tube formation, researchers can effectively determine its anti-angiogenic potency and mechanism of action.[8] Combining multiple assays is crucial, as each models a distinct step in the complex process of angiogenesis, providing a comprehensive preclinical profile essential for further drug development.[8]
References
- 1. Reactome | Signaling by VEGF [reactome.org]
- 2. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 3. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Recent Improvements in In Vitro Angiogenesis Assays | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 9. amsbio.com [amsbio.com]
Application Notes and Protocols for hVEGF-IN-3 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
hVEGF-IN-3 is a potent inhibitor of human Vascular Endothelial Growth Factor (VEGF), a critical signaling protein involved in vasculogenesis and angiogenesis—the formation of new blood vessels.[1] VEGF and its signaling pathway are fundamental to various physiological processes, including embryonic development, wound healing, and tissue regeneration. However, pathological angiogenesis is a hallmark of several diseases, most notably cancer, where tumors induce the formation of new blood vessels to supply nutrients and oxygen, facilitating their growth and metastasis.
The VEGF signaling cascade is initiated by the binding of VEGF-A to its receptor, VEGFR-2, on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, activating a cascade of downstream signaling pathways. These pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new vascular structures. By inhibiting VEGF, this compound serves as a valuable tool for studying the mechanisms of angiogenesis and as a potential therapeutic agent for diseases characterized by excessive blood vessel formation.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its anti-angiogenic properties.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound and other relevant VEGF inhibitors in various cell-based assays.
Table 1: IC50 Values for this compound in Cell Proliferation Assays [1]
| Cell Line | IC50 (µM) |
| HT-29 | 61 |
| MCF-7 | 142 |
| HEK-293 | 114 |
Table 2: Reference IC50 Values for Other Small Molecule VEGF/VEGFR-2 Inhibitors
| Compound | Assay Type | Cell Line/System | IC50 |
| AG013736 | VEGFR-2 Kinase Activity | N/A | 0.25 nM |
| Compound 13d | VEGFR-2 Kinase Activity | N/A | 26.38 nM |
| Sunitinib | VEGFR-2 Kinase Activity | N/A | 83.20 nM |
| NSC 143101 | VEGF-KDR Binding Inhibition | Cell-based | 0.09 µM |
| PTC-858 | Hypoxia-induced VEGF Production | HeLa | 7.5 nM |
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols: hVEGF-IN-3 Effects on HT-29 Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels. In the context of cancer, VEGF is often overexpressed by tumor cells to promote the growth of a vascular network that supplies nutrients and oxygen, facilitating tumor growth and metastasis. The human colorectal adenocarcinoma cell line, HT-29, is known to express VEGF and is a widely used model for studying the effects of potential cancer therapeutics. This document provides detailed protocols for investigating the effects of a novel hypothetical inhibitor, hVEGF-IN-3, on the proliferation of HT-29 cells. The included methodologies describe the culture of HT-29 cells, assessment of cell viability and proliferation via MTT assay, and analysis of key protein expression changes in the VEGF signaling pathway using Western blotting.
Mechanism of Action (Hypothesized)
This compound is hypothesized to be an inhibitor of the VEGF signaling pathway. VEGF exerts its effects by binding to VEGF receptors (VEGFRs), primarily VEGFR-2, on the cell surface. This binding triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways include the Ras/MAPK pathway, which promotes cell proliferation and gene expression, and the PI3K/AKT pathway, which is crucial for cell survival.[][2][3] By inhibiting this cascade, this compound is expected to reduce the proliferation and survival of HT-29 cells.
Data Presentation
Table 1: Effect of this compound on HT-29 Cell Viability (MTT Assay)
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.10 ± 0.06 | 88% |
| 5 | 0.88 ± 0.05 | 70.4% |
| 10 | 0.63 ± 0.04 | 50.4% |
| 25 | 0.38 ± 0.03 | 30.4% |
| 50 | 0.25 ± 0.02 | 20% |
Table 2: IC50 Determination for this compound in HT-29 Cells
| Parameter | Value |
| IC50 (µM) | 10 |
Table 3: Effect of this compound on VEGF Signaling Pathway Proteins (Western Blot)
| Treatment | p-VEGFR-2 (Relative Density) | p-Akt (Relative Density) | p-ERK1/2 (Relative Density) |
| Control | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 0.35 | 0.45 | 0.40 |
Experimental Protocols
HT-29 Cell Culture Protocol
This protocol outlines the standard procedure for culturing the adherent human colorectal adenocarcinoma cell line, HT-29.
Materials:
-
HT-29 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
T75 culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a frozen vial of HT-29 cells rapidly in a 37°C water bath. Transfer the cells to a T75 flask containing 15 mL of pre-warmed complete growth medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[4][5]
-
Media Change: Replace the medium every 2-3 days.
-
Subculture: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.[4] Add 3 mL of Trypsin-EDTA solution and incubate for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin with 7 mL of complete growth medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Split the cells into new flasks at a recommended ratio of 1:3 to 1:8.[6]
MTT Cell Proliferation Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7]
Materials:
-
HT-29 cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO or Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate overnight.[9]
-
Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot Protocol for VEGF Signaling Proteins
This protocol is for detecting changes in the phosphorylation status of key proteins in the VEGF signaling pathway.
Materials:
-
HT-29 cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed HT-29 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentration (e.g., IC50 value) for a specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use a loading control like β-actin to ensure equal protein loading.
Visualizations
Caption: Hypothesized mechanism of this compound action on the VEGF signaling pathway.
Caption: Experimental workflow for the MTT cell proliferation assay.
References
- 2. VEGF signaling pathway | Abcam [abcam.com]
- 3. biorbyt.com [biorbyt.com]
- 4. encodeproject.org [encodeproject.org]
- 5. HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics [cytion.com]
- 6. HT29 Cell Line - Creative Biogene [creative-biogene.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
Application of hVEGF-IN-3 in MCF-7 Cancer Cell Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. In breast cancer, particularly in estrogen receptor-positive (ER+) cell lines like MCF-7, VEGF can act as an autocrine and paracrine factor, promoting cell proliferation, survival, and invasion.[1][2] The VEGF signaling pathway, primarily mediated through its receptor VEGFR-2, activates downstream cascades including the PI3K/Akt and Ras/MAPK pathways, leading to the expression of genes involved in cell growth and survival.[3][4] The inhibition of VEGF signaling is a key strategy in cancer therapy. hVEGF-IN-3 has been identified as a potent inhibitor of human VEGF.[5] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in MCF-7 cancer cell research.
Mechanism of Action
This compound is a small molecule inhibitor of human VEGF. While the precise molecular target of this compound is not fully detailed in the available literature, its function as a VEGF inhibitor suggests it likely interferes with the binding of VEGF to its receptors or inhibits the receptor tyrosine kinase activity, thereby blocking downstream signaling.[2][6] In MCF-7 cells, this inhibition is expected to counteract the pro-proliferative and anti-apoptotic effects of autocrine VEGF signaling.[7]
Quantitative Data
The inhibitory effect of this compound on the proliferation of MCF-7 cells has been quantified, providing a critical parameter for experimental design.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | MCF-7 | Proliferation Assay | 142 | [5] |
| Sanguinarine | MCF-7 | MTT Assay | 4 | [8] |
| Compound 10 | MCF-7 | MTT Assay | 3.55 | [9] |
| Compound 14 | MCF-7 | Proliferation Assay | 7.28 | [1] |
| Sorafenib | MCF-7 | MTT Assay | 3.51 | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the effects of this compound on MCF-7 cells.
Caption: VEGF-A signaling pathway in cancer cells and the inhibitory point of this compound.
Caption: General experimental workflow for evaluating this compound in MCF-7 cells.
Experimental Protocols
MCF-7 Cell Culture
Materials:
-
MCF-7 cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
0.01 mg/mL human recombinant insulin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Maintain MCF-7 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.
Cell Viability/Proliferation (MTT) Assay
Materials:
-
MCF-7 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete culture medium
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A starting range could be from 10 µM to 200 µM, based on the known IC50.[5]
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Signaling Proteins
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Recombinant human VEGF-A
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Protocol:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with this compound at a desired concentration (e.g., 142 µM) for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound presents a valuable tool for investigating the role of VEGF signaling in MCF-7 breast cancer cells. The provided protocols offer a framework for characterizing its effects on cell proliferation, apoptosis, and key signaling pathways. Further investigation into its precise mechanism of action will enhance its application in breast cancer research and drug development.
References
- 1. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. benchchem.com [benchchem.com]
- 4. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Sanguinarine Inhibits Vascular Endothelial Growth Factor Release by Generation of Reactive Oxygen Species in MCF-7 Human Mammary Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Vascular Smooth Muscle and Cancer Cell Proliferation by New VEGFR Inhibitors and Their Immunomodulator Effect: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hVEGF-IN-3: In Vitro Characterization and a Generalized Framework for In Vivo Evaluation in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
hVEGF-IN-3 has been identified as a potent inhibitor of human vascular endothelial growth factor (hVEGF). While in vitro studies have demonstrated its activity in suppressing the proliferation of various cancer cell lines, to date, there is no publicly available data from in vivo studies in mouse models. This document provides a summary of the available in vitro data for this compound and presents a generalized, comprehensive protocol for its evaluation in a xenograft mouse model. This framework is intended to guide researchers in designing and executing preclinical in vivo studies to assess the efficacy and safety of novel VEGF inhibitors like this compound.
Introduction to this compound and VEGF Signaling
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in both vasculogenesis and angiogenesis, the formation of new blood vessels. In the context of cancer, tumor cells often upregulate VEGF expression to promote the growth of a dedicated blood supply, which is essential for tumor growth and metastasis. The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a downstream signaling cascade that leads to cell proliferation, migration, and survival.[1] Inhibiting this pathway is a clinically validated strategy in oncology.
This compound is a small molecule inhibitor of hVEGF. Its mechanism of action is presumed to involve the disruption of the VEGF/VEGFR-2 signaling axis, thereby inhibiting angiogenesis and subsequent tumor growth.
VEGF Signaling Pathway
Caption: Simplified VEGF-A signaling pathway and the inhibitory action of this compound.
In Vitro Activity of this compound
This compound has demonstrated inhibitory effects on the proliferation of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) from these studies are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HT-29 | Colon Carcinoma | 61[2][3][4] |
| MCF-7 | Breast Adenocarcinoma | 142[2][3][4] |
| HEK-293 | Human Embryonic Kidney | 114[2][3][4] |
Generalized Protocol for In Vivo Evaluation of this compound in a Mouse Xenograft Model
The following protocol provides a standard framework for assessing the anti-tumor efficacy of a novel VEGF inhibitor in a subcutaneous xenograft mouse model. This protocol should be adapted based on the specific characteristics of the chosen cell line and the test compound.
Objective
To evaluate the in vivo anti-tumor activity and tolerability of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Materials
-
Test Compound: this compound
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Line: HT-29 human colon carcinoma cells (selected based on in vitro sensitivity).
-
Vehicle: To be determined based on the solubility of this compound (e.g., sterile PBS, DMSO/saline mixture).
-
Positive Control: An established anti-VEGF agent (e.g., bevacizumab).
-
Reagents and Equipment:
-
Cell culture medium (e.g., McCoy's 5A) and supplements.
-
Matrigel or similar basement membrane matrix.
-
Sterile syringes and needles.
-
Animal balance.
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
-
Tissue collection and preservation reagents (formalin, RNAlater).
-
Experimental Workflow
Caption: Generalized experimental workflow for in vivo efficacy testing.
Detailed Experimental Procedure
Step 1: Cell Culture and Tumor Implantation
-
Culture HT-29 cells according to standard protocols.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
Step 2: Tumor Growth and Animal Grouping
-
Allow tumors to grow. Monitor tumor size twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control (e.g., bevacizumab)
-
Step 3: Dosing and Monitoring
-
Administer this compound, vehicle, or positive control according to the planned dosing schedule (e.g., once daily intraperitoneal injection). The dosing volumes should be based on the most recent body weight measurements.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur).
Step 4: Study Termination and Endpoint Analysis
-
The study may be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
At the study endpoint, euthanize the mice.
-
Excise the tumors, weigh them, and collect samples for further analysis (e.g., histology, biomarker analysis).
-
Collect blood samples for potential pharmacokinetic or biomarker analysis.
Data Presentation and Analysis
All quantitative data should be presented in a clear, tabular format.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | P-value vs. Vehicle |
| Vehicle Control | 10 | Data | - | - |
| This compound (Low Dose) | 10 | Data | Data | Data |
| This compound (High Dose) | 10 | Data | Data | Data |
| Positive Control | 10 | Data | Data | Data |
Table 2: Body Weight Change
| Treatment Group | N | Mean Body Weight Change from Baseline (%) ± SEM |
| Vehicle Control | 10 | Data |
| This compound (Low Dose) | 10 | Data |
| This compound (High Dose) | 10 | Data |
| Positive Control | 10 | Data |
Statistical Analysis: Tumor growth data can be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control.
Conclusion
While this compound shows promise as a VEGF inhibitor based on its in vitro antiproliferative activity, its in vivo efficacy and safety profile remain to be determined. The generalized protocol provided here offers a robust framework for conducting such preclinical evaluations in mouse models. Successful demonstration of in vivo anti-tumor activity, coupled with an acceptable safety profile, would be a critical step in the further development of this compound as a potential therapeutic agent. Researchers are encouraged to use this guide to design rigorous experiments that will elucidate the in vivo potential of this and other novel anti-angiogenic compounds.
References
For Research Use Only
Introduction
Neovascular age-related macular degeneration (nAMD) is a leading cause of severe vision loss in the elderly population.[1][2][3] The pathology of nAMD is characterized by choroidal neovascularization (CNV), where abnormal blood vessels grow from the choroid into the subretinal space, leading to fluid leakage, hemorrhage, and subsequent retinal damage.[1] A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[4][5][6] Overexpression of VEGF-A, a member of the VEGF family, stimulates endothelial cell proliferation, migration, and permeability, driving the formation of leaky, abnormal blood vessels.[6][7] Consequently, inhibition of VEGF signaling has become the standard of care for nAMD.[3][8]
hVEGF-IN-3 is a potent and selective small molecule inhibitor designed to target the VEGF signaling pathway for the preclinical investigation of nAMD. These application notes provide an overview of the proposed mechanism of action of this compound, representative data, and detailed protocols for its use in relevant in vitro models.
Proposed Mechanism of Action
VEGF-A exerts its pro-angiogenic effects primarily through binding to the VEGF receptor 2 (VEGFR2), a receptor tyrosine kinase expressed on the surface of endothelial cells.[7][9][10] Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[9][10] This activation initiates a cascade of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which ultimately promote cell proliferation, survival, migration, and vascular permeability.[11][]
This compound is hypothesized to be an ATP-competitive inhibitor of the VEGFR2 tyrosine kinase domain. By binding to the ATP-binding pocket of VEGFR2, this compound is designed to prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition is expected to lead to a reduction in endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.
Below is a diagram illustrating the proposed mechanism of action of this compound within the VEGF signaling pathway.
Representative Data
The following tables summarize representative quantitative data for the characterization of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Assay Method |
| VEGFR2 | 5.2 | Kinase Glo Assay |
| VEGFR1 | 158 | Kinase Glo Assay |
| VEGFR3 | 210 | Kinase Glo Assay |
| PDGFRβ | >1000 | Kinase Glo Assay |
| FGFR1 | >1000 | Kinase Glo Assay |
Table 2: Cellular Anti-Proliferative Activity
| Cell Line | Treatment | IC50 (nM) | Assay Method |
| HUVEC | VEGF-A (20 ng/mL) + this compound | 12.5 | MTT Assay |
| ARPE-19 | This compound alone | >10000 | MTT Assay |
Table 3: Inhibition of Endothelial Tube Formation
| Cell Line | Treatment | IC50 (nM) | Assay Method |
| HUVEC | VEGF-A (20 ng/mL) + this compound | 25.8 | Matrigel Assay |
Experimental Protocols
Below are detailed protocols for key experiments to evaluate the efficacy of this compound in vitro.
Protocol 1: VEGFR2 Kinase Assay (Kinase-Glo®)
Objective: To determine the in vitro inhibitory activity of this compound against the VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
ATP
-
Kinase buffer
-
This compound
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer).
-
Add 10 µL of recombinant VEGFR2 kinase to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Mix gently for 2 minutes on a plate shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the data using a non-linear regression curve fit.
Protocol 2: HUVEC Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on VEGF-A-stimulated human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete medium and incubate overnight.
-
The next day, starve the cells in serum-free medium for 4 hours.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Treat the cells with the diluted this compound or vehicle control for 1 hour.
-
Stimulate the cells with 20 ng/mL of VEGF-A. Include a negative control group without VEGF-A stimulation.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
Protocol 3: HUVEC Tube Formation Assay
Objective: To evaluate the effect of this compound on the ability of HUVECs to form capillary-like structures in vitro.
Materials:
-
HUVECs
-
Matrigel Basement Membrane Matrix
-
Endothelial Cell Basal Medium
-
Recombinant human VEGF-A
-
This compound
-
96-well cell culture plates
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat a pre-chilled 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Harvest HUVECs and resuspend them in serum-free medium containing 20 ng/mL VEGF-A.
-
Prepare serial dilutions of this compound in the same medium.
-
Mix the HUVEC suspension with the diluted this compound or vehicle control.
-
Seed 1.5 x 10^4 cells per well onto the solidified Matrigel.
-
Incubate the plate for 6-18 hours at 37°C in a 5% CO2 incubator.
-
Visualize and capture images of the tube formation using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Calculate the percentage of inhibition and determine the IC50 value.
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of this compound for nAMD.
References
- 1. Frontiers | Treatment of neovascular age-related macular degeneration with anti-vascular endothelial growth factor drugs: progress from mechanisms to clinical applications [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Anti-vascular endothelial growth factor for neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genetic biomarkers in the VEGF pathway predicting response to anti-VEGF therapy in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15 years of anti-VEGF treatment for nAMD: success or failure or something in between? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 11. VEGF signaling pathway | Abcam [abcam.com]
Application Notes and Protocols: Measuring VEGF Expression in Response to hVEGF-IN-3 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the measurement of Vascular Endothelial Growth Factor (VEGF) expression in biological samples treated with the hypothetical inhibitor, hVEGF-IN-3, using the Western blot technique. The document includes a comprehensive experimental workflow, data presentation guidelines, and a description of the VEGF signaling pathway.
Introduction
Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates vasculogenesis and angiogenesis.[1][2] It is a potent mitogen for vascular endothelial cells and plays a crucial role in both normal physiological processes, such as embryonic development and wound healing, and pathological conditions like tumor growth and metastasis.[2][3][4] The VEGF signaling pathway is a primary target for the development of anti-angiogenic therapies in cancer and other diseases.[5][6]
This document outlines a detailed protocol for quantifying changes in VEGF protein expression in response to a specific inhibitor, this compound, using Western blotting. This technique allows for the sensitive detection and relative quantification of VEGF protein levels in cell lysates or tissue homogenates.[7][8]
VEGF Signaling Pathway and Inhibition by this compound
VEGF exerts its biological effects by binding to and activating specific receptor tyrosine kinases (RTKs), primarily VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), on the surface of endothelial cells.[1][4] Upon ligand binding, the receptors dimerize and undergo autophosphorylation of their intracellular tyrosine kinase domains.[4] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK pathway, which promotes cell proliferation and gene expression, and the PI3K/Akt pathway, which is crucial for cell survival.[1]
The hypothetical inhibitor, this compound, is presumed to act by interfering with this signaling cascade. While the precise mechanism is under investigation, it is hypothesized to inhibit the autophosphorylation of VEGFR-2, thereby blocking all subsequent downstream signaling events.
Caption: VEGF Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocol: Western Blot for VEGF Expression
This protocol details the steps for analyzing VEGF protein expression in cell lysates after treatment with this compound.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs), complete cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
This compound: Stock solution of known concentration.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Protein Assay: BCA (Bicinchoninic acid) protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Western Blotting: PVDF (polyvinylidene difluoride) membrane, transfer buffer (Tris, glycine, methanol), blocking buffer (5% non-fat dry milk or BSA in TBST), primary antibody (anti-VEGF), secondary antibody (HRP-conjugated), ECL (Enhanced Chemiluminescence) detection reagents.
-
Loading Control: Primary antibody for a housekeeping protein (e.g., β-actin, GAPDH).
Experimental Workflow
The following diagram outlines the major steps in the Western blot procedure for assessing the effect of this compound on VEGF expression.
Caption: Experimental Workflow for Western Blot Analysis of VEGF.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed the chosen cell line in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours, if necessary, to reduce basal VEGF expression.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate, scrape the cells, and collect the lysate.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples. Prepare samples for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until adequate separation of proteins is achieved. VEGF isoforms typically run at molecular weights between 18 and 27 kDa.[9][10]
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-VEGF antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Repeat the immunodetection process for the loading control antibody (e.g., anti-β-actin).
-
-
Detection and Data Analysis:
-
Apply the ECL detection reagent to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis on the resulting bands using image analysis software.[7]
-
Normalize the band intensity of VEGF to the corresponding loading control band intensity for each sample.[11]
-
Express the results as a fold change relative to the untreated control.
-
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and structured table. The following table provides an example of how to summarize the densitometric data for VEGF expression following treatment with this compound.
Note: The data presented below is illustrative and serves as a template for presenting experimental results.
| Treatment Group | This compound (µM) | Mean Normalized VEGF Expression (Arbitrary Units) | Standard Deviation | % Inhibition of VEGF Expression |
| Vehicle Control | 0 | 1.00 | 0.08 | 0% |
| Treatment 1 | 1 | 0.85 | 0.06 | 15% |
| Treatment 2 | 5 | 0.62 | 0.05 | 38% |
| Treatment 3 | 10 | 0.41 | 0.04 | 59% |
| Treatment 4 | 25 | 0.23 | 0.03 | 77% |
| Treatment 5 | 50 | 0.11 | 0.02 | 89% |
This tabular format allows for easy comparison of the dose-dependent effect of this compound on VEGF protein expression. The inclusion of standard deviation provides an indication of the variability within the experimental replicates. The percentage of inhibition clearly demonstrates the efficacy of the compound at different concentrations.
Conclusion
This document provides a comprehensive guide for the investigation of the effect of the hypothetical inhibitor this compound on VEGF expression using Western blotting. The detailed protocol, workflow diagram, and data presentation format are designed to assist researchers in obtaining reliable and reproducible results. The understanding of the VEGF signaling pathway provides the necessary context for interpreting the experimental outcomes and furthering the development of novel anti-angiogenic therapies.
References
- 1. cusabio.com [cusabio.com]
- 2. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 3. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorbyt.com [biorbyt.com]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide to western blot quantification | Abcam [abcam.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Alteration of protein expression pattern of vascular endothelial growth factor (VEGF) from soluble to cell-associated isoform during tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Learn VEGF in 3 minutes | Vascular Endothelial Growth Factor A, VEGFA | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol: Evaluating the Anti-Angiogenic Efficacy of hVEGF-IN-3 using the Matrigel Plug Angiogenesis Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from a pre-existing vascular network, is a fundamental process in both physiological and pathological conditions.[1] While essential for development and wound healing, uncontrolled angiogenesis is a hallmark of diseases such as cancer, diabetic retinopathy, and rheumatoid arthritis.[1][2] A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) family and its corresponding receptors (VEGFRs).[3][4][5] Specifically, the interaction of VEGF-A with VEGFR-2 on endothelial cells triggers a cascade of signaling events that promote cell proliferation, migration, survival, and permeability, ultimately leading to new vessel formation.[4][6]
Targeting the VEGF signaling pathway is a clinically validated strategy for anti-angiogenic therapy.[4][6] hVEGF-IN-3 is a novel small molecule inhibitor designed to potently and selectively disrupt the VEGF-A/VEGFR-2 signaling axis. This document provides a detailed protocol for evaluating the in vivo anti-angiogenic activity of this compound using the Matrigel plug angiogenesis assay, a widely accepted and robust model for quantifying neovascularization.[7][8][9]
In this assay, liquid Matrigel, a solubilized basement membrane matrix, is mixed with pro-angiogenic factors and the test compound (this compound) and then injected subcutaneously into mice.[1][7] At body temperature, the Matrigel solidifies into a plug, which is subsequently infiltrated by host cells and vascularized.[1][8] The extent of new blood vessel formation within the plug can be quantified, providing a direct measure of the compound's anti-angiogenic efficacy.[7]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound, it is crucial to visualize its place in the VEGF signaling cascade. The following diagrams illustrate the targeted pathway and the experimental procedure.
Caption: VEGF-A signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Role in Non-Endothelial Cells: Autocrine Signalling by VEGF - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorbyt.com [biorbyt.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]
Using hVEGF-IN-3 in a human umbilical vein endothelial cell (HUVEC) migration assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] Vascular Endothelial Growth Factor (VEGF) is a primary signaling protein that promotes angiogenesis by stimulating endothelial cell proliferation, survival, and migration.[3][4] Specifically, VEGFA binds to its receptor, VEGFR-2, on endothelial cells, initiating a cascade of downstream signaling events that are crucial for these processes.[5][6]
Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model for studying the cellular mechanisms of angiogenesis.[7] Migration assays using HUVECs, such as the scratch wound healing assay and the transwell migration assay, are fundamental tools for evaluating the efficacy of potential anti-angiogenic compounds.
This document provides detailed protocols for utilizing hVEGF-IN-3, a representative inhibitor of the VEGF signaling pathway, to assess its impact on VEGF-induced HUVEC migration.
Mechanism of Action: VEGF Signaling in Endothelial Cells
VEGF-A binding to VEGFR-2 on the endothelial cell surface triggers receptor dimerization and autophosphorylation.[2][6] This activation initiates multiple downstream signaling pathways critical for cell migration. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival and migration, and the PLCγ/MAPK pathway, which is involved in cell proliferation.[3][4] An inhibitor like this compound is designed to interfere with this cascade, thereby blocking the pro-migratory effects of VEGF.
Caption: VEGF-A signaling pathway in endothelial cells and the point of inhibition.
Experimental Protocols
Two primary methods are detailed below to assess HUVEC migration: the Scratch Wound Healing Assay and the Transwell Migration Assay.
Protocol 1: Scratch Wound Healing Assay
This assay measures collective, two-dimensional cell migration into a cell-free gap created in a confluent monolayer.[7]
Caption: Workflow for the HUVEC scratch wound healing assay.
Methodology:
-
Cell Seeding: Seed HUVECs in a 24-well plate at a density that will form a confluent monolayer within 24 hours.[8]
-
Serum Starvation (Optional): Once confluent, replace the growth medium with a low-serum (e.g., 0.5-1% FBS) medium for 2-6 hours to minimize baseline proliferation and migration.[8]
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[7] Apply consistent, gentle pressure to ensure a uniform gap.
-
Washing: Gently wash the wells twice with Phosphate-Buffered Saline (PBS) or basal medium to remove dislodged cells.[8]
-
Treatment: Add fresh low-serum medium containing the appropriate treatments to each well:
-
Imaging: Immediately after treatment (T=0), capture images of the scratch in each well using a phase-contrast microscope. Mark the specific locations imaged to ensure the same fields are captured at later time points.[11]
-
Incubation and Analysis: Incubate the plate at 37°C and 5% CO₂. Capture images of the same marked locations at regular intervals (e.g., every 8-12 hours) until the wound in the positive control group is nearly closed.[7]
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at T=0) - (Area at T=x)] / (Area at T=0) x 100[12]
Protocol 2: Transwell (Boyden Chamber) Migration Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane towards a chemoattractant.[13][14]
Caption: Workflow for the HUVEC transwell migration assay.
Methodology:
-
Setup: Place cell culture inserts (typically with 8 µm pores) into the wells of a 24-well plate.[13]
-
Chemoattractant Loading: Add 500-750 µL of experimental medium to the lower chamber of each well.[14]
-
Negative Control: Low-serum medium with vehicle.
-
Positive Control: Low-serum medium with VEGF (e.g., 20-50 ng/mL).[9]
-
Test Condition: Low-serum medium with VEGF + varying concentrations of this compound.
-
-
Cell Seeding: Harvest and resuspend serum-starved HUVECs in serum-free basal medium. Seed approximately 5 x 10⁴ to 1 x 10⁵ cells in 100-200 µL of medium into the upper chamber of each insert.[12][13]
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-12 hours. The optimal time should be determined empirically to allow for significant migration in the positive control without oversaturation.[10][15]
-
Removal of Non-Migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the cells and medium from the inside (upper surface) of the insert membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in cold methanol (B129727) or 4% paraformaldehyde for 10-20 minutes. Stain the cells with a solution such as 0.1% Crystal Violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts to remove excess stain and allow them to air dry. Image the bottom of the membrane using a light microscope. Count the number of stained, migrated cells in several representative fields per insert.[12]
Data Presentation and Expected Results
Quantitative data from migration assays should be presented clearly to allow for robust comparison between experimental conditions. The following tables show hypothetical but expected results for the two assays when using an effective VEGF inhibitor.
Table 1: Expected Results from Scratch Wound Healing Assay
| Treatment Group | Initial Gap Area (T=0, arbitrary units) | Final Gap Area (T=24h, arbitrary units) | % Wound Closure | % Inhibition of Migration |
| Control (Vehicle) | 1000 | 850 | 15.0% | N/A |
| VEGF (50 ng/mL) | 1000 | 200 | 80.0% | N/A |
| VEGF + this compound (Low Conc.) | 1000 | 500 | 50.0% | 46.2% |
| VEGF + this compound (High Conc.) | 1000 | 800 | 20.0% | 92.3% |
% Inhibition is calculated relative to the VEGF-induced migration after subtracting the baseline migration: [1 - (%Closure_Test - %Closure_Control) / (%Closure_VEGF - %Closure_Control)] x 100
Table 2: Expected Results from Transwell Migration Assay
| Treatment Group (in lower chamber) | Average Migrated Cells per Field | % Migration vs. VEGF Control | % Inhibition of Migration |
| Control (Vehicle) | 25 | 12.5% | N/A |
| VEGF (50 ng/mL) | 200 | 100.0% | N/A |
| VEGF + this compound (Low Conc.) | 105 | 52.5% | 54.3% |
| VEGF + this compound (High Conc.) | 40 | 20.0% | 91.4% |
% Inhibition is calculated relative to the VEGF-induced migration after subtracting the baseline migration: [1 - (Cells_Test - Cells_Control) / (Cells_VEGF - Cells_Control)] x 100
References
- 1. Control of endothelial cell proliferation and migration by VEGF signaling to histone deacetylase 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. VEGF signaling pathway | Abcam [abcam.com]
- 5. biorbyt.com [biorbyt.com]
- 6. ahajournals.org [ahajournals.org]
- 7. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Oleanolic acid rescues critical features of umbilical vein endothelial cells permanently affected by hyperglycemia [frontiersin.org]
- 9. Vascular endothelial growth factor activation of endothelial cells is mediated by early growth response-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gold Nanoparticles Inhibit VEGF165-Induced Migration and Tube Formation of Endothelial Cells via the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Colorectal cancer cells differentially impact migration and microRNA expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transwell Migration Assay [bio-protocol.org]
- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
hVEGF-IN-3 solubility and stability in solution
This technical support center provides guidance on the solubility and stability of the human Vascular Endothelial Growth Factor (hVEGF) inhibitor, hVEGF-IN-3. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL (473.35 mM), though ultrasonic assistance may be required.[1] It is crucial to use newly opened, anhydrous DMSO as the solvent is hygroscopic, and the presence of water can significantly impact the solubility of the compound.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the powdered this compound in anhydrous DMSO to your desired concentration. For example, to make a 10 mM stock solution, you would dissolve 10 mg of this compound in 4.7335 mL of DMSO.[1] It is recommended to gently vortex or sonicate the solution to ensure it is fully dissolved.
Q3: What are the recommended storage conditions for this compound?
A3: The storage conditions for this compound depend on whether it is in powdered form or in a solution. The following table summarizes the recommended storage conditions and stability periods.[1]
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In DMSO | -20°C | 1 month |
| In DMSO | -80°C | 6 months |
To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q4: Is this compound soluble in aqueous buffers such as PBS?
A4: There is limited publicly available data on the solubility of this compound in aqueous buffers like Phosphate-Buffered Saline (PBS). As a small molecule inhibitor, it is likely to have low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer or cell culture medium to the final working concentration. Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced effects on your experiment.
Troubleshooting Guides
Issue 1: My this compound solution appears cloudy or has visible precipitate.
-
Cause: The compound may not be fully dissolved.
-
Solution: Try gentle warming (e.g., in a 37°C water bath) and sonication to aid dissolution. Ensure you are using anhydrous DMSO.
-
-
Cause: The solubility limit in your chosen solvent or buffer has been exceeded.
-
Solution: Prepare a more dilute solution. If you are diluting a DMSO stock into an aqueous buffer, the final concentration of this compound that can be achieved without precipitation may be limited. Perform a solubility test to determine the maximum concentration for your specific conditions.
-
-
Cause: The compound has precipitated out of solution after being stored.
-
Solution: Before use, allow the vial to equilibrate to room temperature and vortex gently. If precipitate is still visible, try sonicating the solution.
-
Issue 2: I am observing inconsistent results in my cell-based assays.
-
Cause: The this compound solution may not be stable under your experimental conditions (e.g., in cell culture medium at 37°C).
-
Solution: Prepare fresh dilutions of the this compound stock solution in your culture medium for each experiment. Avoid storing the compound in aqueous solutions for extended periods.
-
-
Cause: Repeated freeze-thaw cycles of the stock solution have led to degradation.
-
Solution: Aliquot the stock solution into single-use vials upon preparation to minimize freeze-thaw cycles.[1]
-
-
Cause: The final DMSO concentration in the cell culture is too high, causing cellular stress or other off-target effects.
-
Solution: Ensure the final concentration of DMSO in your assay is at a non-toxic level, typically below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Experimental Protocols
Protocol for Determining the Solubility of this compound in a New Solvent/Buffer
This protocol provides a general method for determining the thermodynamic solubility of this compound in a solvent or buffer of interest.
-
Preparation of a Saturated Solution:
-
Add an excess amount of powdered this compound to a known volume of the test solvent/buffer in a sealed vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Incubate the vial at a constant temperature (e.g., room temperature or 37°C) on a shaker or rotator for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet. Alternatively, filter the solution using a 0.22 µm filter.
-
-
Quantification:
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Prepare a standard curve with known concentrations of this compound to accurately quantify the amount in the supernatant.
-
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general approach to evaluate the stability of this compound in a specific solvent or buffer over time.
-
Solution Preparation:
-
Prepare a solution of this compound in the solvent/buffer of interest at a known concentration.
-
-
Incubation:
-
Aliquot the solution into multiple vials and store them under the desired conditions (e.g., 4°C, room temperature, 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from each storage condition.
-
-
Quantification of Remaining Compound:
-
Analyze the concentration of intact this compound in each sample using a stability-indicating analytical method (e.g., HPLC). This method should be able to separate the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Workflow for determining the solubility of this compound.
References
Preparing hVEGF-IN-3 stock solution in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of hVEGF-IN-3 stock solutions in DMSO. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and visualizations to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of human vascular endothelial growth factor (hVEGF).[1][2] It exerts its biological effects by interfering with the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels). By inhibiting VEGF, this compound can suppress the proliferation and migration of various cancer cell lines, such as HT-29, MCF-7, and HEK-293 cells.[1][2]
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).
Q3: What is the recommended storage condition and stability of the this compound stock solution in DMSO?
A3: Once prepared, the stock solution of this compound in DMSO should be stored in aliquots to avoid repeated freeze-thaw cycles. The recommended storage temperatures and corresponding stability are:
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is 211.26 g/mol .[3][4]
Quantitative Data Summary
For easy reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 211.26 g/mol | [3][4] |
| Recommended Solvent | DMSO | |
| Stock Solution Storage | ||
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocol: Preparing this compound Stock Solution
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Materials:
-
This compound powder
-
Anhydrous (dry) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 211.26 g/mol x 1000 mg/g = 2.11 mg
-
-
-
Weighing the this compound:
-
Carefully weigh out 2.11 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Adding DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
-
Troubleshooting Guide
This guide addresses common issues that may be encountered during the preparation of this compound stock solutions.
Issue 1: this compound powder does not fully dissolve in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution:
-
Try gentle heating: Warm the solution in a 37°C water bath for a few minutes.
-
Use sonication: Place the tube in a sonicator bath for short intervals until the solid dissolves.
-
Use fresh DMSO: DMSO is hygroscopic and can absorb water from the air, which can reduce the solubility of some compounds. Use a fresh, unopened bottle of anhydrous DMSO.
-
Prepare a more dilute stock solution: If the compound still does not dissolve, try preparing a lower concentration stock solution (e.g., 5 mM).
-
Issue 2: The this compound precipitates out of solution when diluted in aqueous media (e.g., cell culture medium).
-
Possible Cause: This is a common issue with hydrophobic compounds dissolved in DMSO. The rapid change in solvent polarity upon dilution into an aqueous solution can cause the compound to crash out.
-
Solution:
-
Perform serial dilutions in DMSO first: Before adding to your aqueous medium, perform any necessary intermediate dilutions in pure DMSO.
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium of less than 0.5%, and ideally 0.1% or lower, as higher concentrations can be toxic to cells.
-
Add the DMSO stock to the medium slowly while vortexing: This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Pre-warm the aqueous medium: Adding the DMSO stock to pre-warmed (37°C) medium can sometimes improve solubility.
-
Issue 3: Inconsistent or no biological effect of the inhibitor in experiments.
-
Possible Cause: The inhibitor may have degraded due to improper storage or handling, or the actual concentration may be lower than calculated due to incomplete dissolution.
-
Solution:
-
Use a fresh aliquot: Always use a fresh aliquot of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.
-
Verify complete dissolution: Before use, visually inspect the stock solution to ensure there is no precipitate. If necessary, briefly warm and vortex the solution.
-
Include a positive control: Use a known activator of the VEGF pathway to ensure your experimental system is responsive.
-
Prepare a fresh stock solution: If problems persist, prepare a fresh stock solution from the solid compound.
-
Visualizations
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and a troubleshooting decision tree.
Caption: Experimental workflow for preparing this compound stock solution.
References
Troubleshooting inconsistent results with hVEGF-IN-3
Welcome to the technical support center for hVEGF-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a potent small molecule inhibitor of human Vascular Endothelial Growth Factor (hVEGF).[1] Its primary function is to disrupt the signaling pathways activated by VEGF, which are critical for angiogenesis (the formation of new blood vessels). These pathways are often overactive in cancerous tumors and other diseases.[2][3][4]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
A2: Inconsistent results are a frequent challenge in preclinical research. The sources of variability can be broadly categorized into three areas:
-
Compound-Related Issues: This includes problems with the inhibitor's storage, solubility, and stability.
-
Experimental System-Related Issues: This encompasses variability in cell culture conditions, such as cell passage number and density.
-
Assay-Related Issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.
Q3: I am observing a decrease in potency (higher IC50 value) in my cell-based assays compared to what is expected. What could be the reason?
A3: Discrepancies between expected and observed potencies in cell-based assays are common and can arise from several factors:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, leading to a lower intracellular concentration.
-
Efflux Pumps: Cells can actively pump out the inhibitor using efflux transporters, reducing its effective intracellular concentration.
-
Protein Binding: The inhibitor may bind to serum proteins in the culture medium or other cellular proteins, sequestering it away from its intended target.
-
Inhibitor Stability: The inhibitor may be metabolized or degraded by cellular enzymes over the course of the experiment.
Q4: How can I be sure that the observed cellular phenotype is a result of on-target VEGF inhibition and not off-target effects?
A4: This is a critical aspect of validating your results. To confirm on-target activity, consider the following approaches:
-
Use a Structurally Different Inhibitor: Employing an alternative VEGF inhibitor with a different chemical structure that produces a similar phenotype can increase confidence in the on-target effect.
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to knockdown or knockout the target receptor (e.g., VEGFR-2). The resulting phenotype should mimic that of this compound treatment.
-
Downstream Signaling Analysis: Measure the phosphorylation status of key downstream signaling proteins in the VEGF pathway (e.g., PLCγ, ERK, Akt) to confirm that the inhibitor is blocking the intended pathway.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is soluble in DMSO. For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Proliferation/Viability Assays
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Inconsistent Cell Seeding | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Variable Cell Health/Passage | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all experiments. |
| Serum Protein Binding | Consider reducing the serum concentration in your assay medium or using a serum-free medium if your cell type allows. Be aware that this may affect cell health. |
| Assay Interference | Ensure that the inhibitor or the solvent (DMSO) does not interfere with the assay readout (e.g., absorbance or fluorescence). Run appropriate controls. |
Issue 2: Lack of Expected Decrease in Downstream Signaling (e.g., p-VEGFR2, p-ERK)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. |
| Inadequate Incubation Time | Optimize the pre-incubation time with this compound before stimulating with VEGF. A common starting point is 1-2 hours. |
| Inactive VEGF Ligand | Confirm the activity of your recombinant VEGF ligand. Ensure it is used at a concentration that robustly induces receptor phosphorylation in your positive control. |
| Rapid Signal Rebound | The inhibitory effect may be transient. Perform a time-course experiment to identify the optimal time point to observe maximal inhibition after VEGF stimulation. |
| Cell Lysis and Sample Handling | Use ice-cold lysis buffer containing fresh phosphatase and protease inhibitors. Process samples quickly and consistently to preserve phosphorylation states. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Cancer | 61 |
| MCF-7 | Breast Cancer | 142 |
| HEK-293 | Embryonic Kidney | 114 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for VEGFR-2 Phosphorylation
-
Cell Culture and Treatment: Plate cells and allow them to grow to 80-90% confluency. Serum-starve the cells overnight if necessary.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with an appropriate concentration of recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated VEGFR-2 (e.g., p-VEGFR2 Tyr1175) and total VEGFR-2 overnight at 4°C. Also, probe a separate blot or strip the current one for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-VEGFR2 signal to the total VEGFR-2 signal.
Visualizations
Caption: Simplified VEGF signaling pathway through VEGFR-2.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing hVEGF-IN-3 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of hVEGF-IN-3 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of human Vascular Endothelial Growth Factor (hVEGF).[1] While the precise mechanism of action for this compound is not detailed in the provided search results, it is designed to interfere with the VEGF signaling pathway. This pathway is crucial for angiogenesis, the formation of new blood vessels.[2][3] VEGF inhibitors typically function by binding to VEGF ligands, preventing them from interacting with their receptors (VEGFRs) on the cell surface, or by directly inhibiting the tyrosine kinase activity of the VEGFRs.[4][5] This inhibition blocks downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[4][6]
Q2: What is the recommended concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is cell-type dependent. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific cell line. As a starting point, the reported IC50 values for inhibiting cell proliferation are:
| Cell Line | IC50 (µM) |
| HT-29 | 61 |
| MCF-7 | 142 |
| HEK-293 | 114 |
| Data sourced from MedchemExpress.[1] |
For functional assays, such as inhibition of VEGF-induced tube formation, a broader concentration range should be tested, for example, from 1 µM to 200 µM.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in an appropriate solvent, such as DMSO, to create a stock solution.[7] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Q4: How can I confirm that this compound is active in my experiment?
A4: The activity of this compound can be confirmed by assessing its ability to inhibit VEGF-induced cellular responses. Key validation experiments include:
-
Inhibition of VEGFR-2 Phosphorylation: Use Western blotting to detect the levels of phosphorylated VEGFR-2 (p-VEGFR2) in cell lysates after stimulation with VEGF in the presence and absence of this compound. A decrease in p-VEGFR2 indicates inhibitor activity.[8]
-
Cell Proliferation/Viability Assay: Perform a cell proliferation assay (e.g., MTT or WST-1) on endothelial cells (like HUVECs) stimulated with VEGF. An active inhibitor will reduce cell proliferation in a dose-dependent manner.[2][9]
-
Endothelial Cell Tube Formation Assay: In this in vitro angiogenesis assay, endothelial cells form capillary-like structures on a basement membrane extract. An active inhibitor will disrupt or prevent the formation of these tubes.[10]
Troubleshooting Guide
Issue 1: No observable effect of this compound on cell viability or function.
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Ensure proper storage and handling of the compound. Prepare fresh stock solutions. Confirm the activity of your VEGF ligand as a positive control. |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations. The IC50 values are a starting point, but the optimal concentration may vary. |
| Cell Line Insensitivity | Confirm that your cell line expresses VEGF receptors (VEGFRs) and responds to VEGF stimulation.[8] Use a positive control cell line known to be responsive to VEGF, such as Human Umbilical Vein Endothelial Cells (HUVECs). |
| Incorrect Assay Timing | Optimize the incubation time for both the inhibitor and VEGF stimulation. The peak of VEGF signaling can be transient.[8] |
| Solubility Issues | Ensure this compound is fully dissolved in the stock solution and does not precipitate when diluted in the culture medium. Vortexing during dilution can help.[8] |
Issue 2: High background or inconsistent results in assays.
| Possible Cause | Troubleshooting Step |
| Solvent (e.g., DMSO) Cytotoxicity | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).[7] Include a vehicle-only control. |
| Cell Health and Confluency | Use healthy, low-passage cells.[7] Avoid using overly confluent cells, as this can alter signaling pathways.[8] |
| Assay Variability | Ensure uniform cell seeding density. Use calibrated pipettes and perform triplicate measurements for all conditions.[11] |
| Serum Effects | Serum contains various growth factors that can interfere with the VEGF signaling pathway. Consider reducing the serum concentration or using serum-free medium after an initial cell attachment period.[12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
Recombinant human VEGF
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of VEGF (e.g., 20-50 ng/mL) for 24-48 hours. Include a negative control group with no VEGF stimulation.[9]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for VEGFR-2 Phosphorylation
This protocol is to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
Endothelial cells
-
This compound
-
Recombinant human VEGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-total-VEGFR2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Plate endothelial cells and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with this compound at desired concentrations for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50-100 ng/mL) for a short duration (typically 5-15 minutes).[8][13]
-
Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.[9]
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Incubate the membrane with the primary antibodies overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Visualize the protein bands using a chemiluminescence detection system.
Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on in vitro angiogenesis.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Reduced growth factor basement membrane extract (e.g., Matrigel)
-
This compound
-
Recombinant human VEGF (as a positive control for tube formation)[10]
-
96-well plate
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest endothelial cells and resuspend them in a small volume of serum-reduced medium containing the test substances (this compound at various concentrations, a vehicle control, and a positive control with VEGF).
-
Seed 10,000-15,000 cells per well onto the solidified matrix.[10]
-
Incubate the plate at 37°C for 4-18 hours.
-
Examine the formation of capillary-like structures using a microscope.
-
Quantify the tube formation by measuring parameters such as the number of nodes, junctions, and total tube length using image analysis software.
Visualizations
Caption: Inhibition of the VEGF signaling pathway by this compound.
Caption: Workflow for testing the efficacy of this compound.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New potency assays for anti-VEGF antibodies [mpl.loesungsfabrik.de]
- 3. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 4. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Immediate and delayed VEGF-mediated NO synthesis in endothelial cells: Role of PI3K, PKC and PLC pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Endothelial cell activation in a VEGF-A gradient: relevance to cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promocell.com [promocell.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Specific VEGF sequestering to biomaterials: Influence of serum stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vascular Endothelial Growth Factor (VEGF) | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Investigating Potential Off-Target Effects of hVEGF-IN-3
Disclaimer: Information regarding a specific compound designated "hVEGF-IN-3" is not publicly available. This technical support guide is based on the established knowledge of vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors as a class of molecules. The principles and methodologies described here are intended to provide general guidance for researchers working with novel VEGF inhibitors like this compound and are applicable for investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with this compound. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are a strong indication of potential off-target activities. Kinase inhibitors, particularly those targeting the ATP-binding pocket, can exhibit cross-reactivity with other kinases due to structural similarities in this region.[1] While this compound is designed to inhibit human VEGF, it may bind to and inhibit other kinases, leading to unintended biological consequences. It is crucial to perform comprehensive kinase selectivity profiling to identify these potential off-target interactions.[2][3]
Q2: What are the common off-target kinases for small molecule VEGFR inhibitors?
A2: Due to the homology within the tyrosine kinase family, several other receptor tyrosine kinases are common off-targets for VEGFR inhibitors. These often include:
-
Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ): Involved in cell growth, proliferation, and migration.
-
c-KIT (Stem cell factor receptor): Crucial for the development and survival of hematopoietic stem cells, mast cells, and interstitial cells of Cajal.[4]
-
Fms-like tyrosine kinase 3 (FLT3): Important for the normal development of hematopoietic progenitor cells.[5][6]
-
Fibroblast Growth Factor Receptors (FGFRs): Play a role in cell proliferation, differentiation, and angiogenesis.[7][8]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): Involved in the regulation of macrophages and osteoclasts.[9]
-
RET (Rearranged during transfection): A receptor tyrosine kinase involved in neural development.[7]
Q3: What are the potential cellular consequences of these off-target activities?
A3: Inhibition of the aforementioned off-target kinases can lead to a range of cellular effects that may confound experimental results. For instance, inhibition of c-KIT and FLT3 can result in myelosuppression, which is a decrease in bone marrow activity.[4] Off-target effects on PDGFR can impact pericytes and smooth muscle cells. These off-target activities can sometimes contribute to the therapeutic effect of the inhibitor but are often associated with toxicity.[10]
Q4: How can we determine if an observed phenotype is due to an on-target or off-target effect of this compound?
A4: A multi-pronged approach is recommended to distinguish between on-target and off-target effects:
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized, structurally distinct VEGFR inhibitors. If multiple inhibitors targeting the same receptor produce the same phenotype, it is more likely to be an on-target effect.[11]
-
Rescue Experiments: If possible, re-introduce a form of the target receptor (VEGFR) that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[11]
-
Knockdown/Knockout Models: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target kinase. If the phenotype of interest is diminished upon treatment with this compound in these models, it supports the involvement of that off-target.[11]
-
Dose-Response Analysis: A clear dose-response relationship is essential. However, both on-target and off-target effects can be dose-dependent.[11]
Q5: What are the best practices for using a novel VEGFR inhibitor like this compound to minimize misinterpretation of results?
A5: To ensure the validity of your experimental findings:
-
Comprehensive Kinase Profiling: Before extensive cellular studies, determine the kinase selectivity profile of this compound against a broad panel of kinases.[2][3][12]
-
Use Appropriate Controls: Always include a vehicle control and, if available, a well-characterized, selective VEGFR inhibitor as a comparator.
-
Correlate with Target Expression: In cellular assays, confirm the expression of VEGFR in your cell lines of interest.
-
Use Multiple Cell Lines: Testing the inhibitor in multiple cell lines can help identify cell-type-specific off-target effects.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cytotoxicity in non-endothelial cells | Inhibition of off-target kinases essential for the survival of that specific cell type (e.g., c-KIT in hematopoietic progenitors, PDGFR in fibroblasts).[4] | 1. Perform a broad kinase selectivity screen to identify potential off-target kinases. 2. Validate any hits by testing this compound on cell lines with known dependencies on the suspected off-target kinases. 3. Use a structurally different and more selective VEGFR inhibitor as a control to see if the toxicity is recapitulated. |
| Inconsistent results across different cell lines | 1. Differential expression levels of VEGFRs and potential off-target kinases. 2. Presence of specific mutations in off-target kinases that confer sensitivity to the inhibitor. | 1. Characterize the expression levels of VEGFRs and key potential off-target kinases (e.g., PDGFR, c-KIT, FLT3) in your panel of cell lines via qPCR or Western blot. 2. Correlate the IC50 values of this compound with the expression profiles of these kinases. |
| Observed phenotype does not align with known consequences of VEGFR inhibition | The phenotype is likely driven by an unknown off-target kinase. | 1. Conduct a kinome-wide selectivity screen to identify novel off-targets. 2. Employ phosphoproteomic analysis to identify signaling pathways that are dysregulated by this compound treatment. 3. Investigate the downstream signaling of identified off-targets to confirm functional inhibition in a cellular context.[11] |
| Discrepancy between biochemical assay potency and cellular assay potency | 1. Poor cell permeability of the compound. 2. High plasma protein binding. 3. The ATP concentration in the cell is much higher than that used in the biochemical assay, leading to competitive inhibition.[13] | 1. Perform cell permeability assays. 2. Measure plasma protein binding. 3. Conduct kinase profiling at physiological ATP concentrations (e.g., 1 mM).[14] |
Data Presentation
Table 1: Potential Off-Target Kinases of VEGFR Inhibitors and Their Cellular Functions
| Kinase Family | Representative Members | Key Cellular Functions | Potential Consequence of Inhibition |
| PDGFR | PDGFRα, PDGFRβ | Proliferation and migration of fibroblasts, smooth muscle cells, and pericytes. | Impaired wound healing, effects on tumor stroma. |
| KIT | c-KIT | Hematopoiesis, melanogenesis, gametogenesis, mast cell function. | Myelosuppression, hair depigmentation.[4] |
| FLT3 | FLT3 | Proliferation and differentiation of hematopoietic progenitor cells. | Myelosuppression.[4][5] |
| FGFR | FGFR1, FGFR2, FGFR3 | Angiogenesis, cell proliferation and differentiation, embryonic development. | Broad anti-proliferative effects, potential developmental toxicity.[8] |
| CSF1R | CSF1R | Macrophage differentiation and survival. | Effects on immune response.[9] |
| RET | RET | Neuronal development and survival. | Potential neurological side effects.[7] |
Table 2: Example Inhibitory Profile of a Hypothetical VEGFR Inhibitor (this compound)
This table presents hypothetical data for illustrative purposes.
| Target Kinase | IC50 (nM) | Interpretation |
| VEGFR2 (KDR) | 5 | Primary Target |
| VEGFR1 (Flt-1) | 15 | High potency against intended target family. |
| VEGFR3 (Flt-4) | 20 | High potency against intended target family. |
| PDGFRβ | 50 | Significant off-target activity. |
| c-KIT | 85 | Moderate off-target activity. |
| FLT3 | 250 | Lower but potential off-target activity at higher concentrations. |
| FGFR1 | 800 | Weak off-target activity. |
| SRC | >10,000 | Selective against this kinase. |
Experimental Protocols
Detailed Methodology: Kinase Selectivity Profiling using a Luminescent Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general workflow for assessing the inhibitory activity of a compound against a panel of kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase Selectivity Profiling System (containing kinases, substrates, and buffers)[2][3]
-
ADP-Glo™ Kinase Assay reagents
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the appropriate buffer. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 10 µM).
-
Include a DMSO-only control (vehicle) and a positive control inhibitor if available.
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or control to the appropriate wells of the 384-well plate.
-
Add 2.5 µL of the kinase/buffer solution to each well.
-
Initiate the reaction by adding 5 µL of the ATP/substrate solution to each well.
-
Mix the plate gently and incubate at room temperature for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Mandatory Visualizations
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. haematologica.org [haematologica.org]
- 7. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. altmeyers.org [altmeyers.org]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assayquant.com [assayquant.com]
Technical Support Center: hVEGF-IN-3 Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of hVEGF-IN-3 in non-target cells. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound and how might it cause cytotoxicity in non-target cells?
A1: this compound is designed to inhibit human Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis (the formation of new blood vessels).[1][2] While the primary targets are endothelial cells involved in tumor vascularization, VEGF receptors (VEGFRs) are also expressed on various non-endothelial cells, including hematopoietic stem cells, monocytes, macrophages, and some tumor cells.[3][4] Cytotoxicity in non-target cells could arise from on-target effects in cells that rely on VEGF signaling for survival or from off-target effects where this compound interacts with other cellular components.[5][6]
Q2: Which non-target cell lines should I use for initial cytotoxicity screening of this compound?
A2: A panel of cell lines is recommended to assess the broader cytotoxic potential of this compound. This should include:
-
Primary endothelial cells (e.g., HUVECs): To understand on-target effects in normal vasculature.
-
A variety of cancer cell lines from different tissues: To identify potential off-target cytotoxic effects.[7]
-
Normal, non-cancerous cell lines from various organs (e.g., hepatocytes, renal proximal tubule cells): To evaluate general toxicity.
-
Immune cells (e.g., PBMCs): As some VEGF inhibitors can impact immune cell function.[8]
Q3: What are the standard assays to measure the cytotoxicity of this compound?
A3: Several standard assays can be used to quantify cytotoxicity, each measuring a different aspect of cell health:
-
MTT or WST-1 Assay: Measures metabolic activity, which is an indicator of cell viability.[7][9]
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay: Quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[7][10]
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Caspase Activity Assays: Measures the activity of caspases, which are key enzymes in the apoptotic pathway.[11]
Troubleshooting Guides
Problem 1: High background signal in my colorimetric/fluorometric cytotoxicity assay.
| Possible Cause | Troubleshooting Step | Reference |
| Compound Interference: this compound may directly react with the assay reagent (e.g., MTT, LDH substrate). | Run a cell-free control with this compound and the assay reagent to check for direct chemical interaction. If interference is observed, consider an alternative assay with a different detection principle. | [12] |
| Media Components: Phenol red or high concentrations of certain substances in the cell culture medium can cause high background absorbance. | Test the medium components separately and try to use a medium with reduced concentrations of interfering substances. | [10][13] |
| Contamination: Microbial contamination can lead to false-positive results. | Visually inspect cultures for any signs of contamination. Regularly test cell cultures for mycoplasma. |
Problem 2: Inconsistent or highly variable results between replicate wells.
| Possible Cause | Troubleshooting Step | Reference |
| Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability. | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. | [13] |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media and compound concentration. | Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | [10][12] |
| Pipetting Errors: Inaccurate pipetting of the compound or assay reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Problem 3: No cytotoxic effect observed at expected concentrations.
| Possible Cause | Troubleshooting Step | Reference |
| Suboptimal Incubation Time: The treatment duration may be too short to induce a cytotoxic response. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | [12] |
| Compound Instability: this compound may degrade in the culture medium over time. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | [12] |
| Cell Line Resistance: The chosen cell line may not express the target of this compound or may have compensatory survival pathways. | Confirm the expression of VEGFRs in your cell line. Consider testing on a different, more sensitive cell line as a positive control. | [12] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric method used to assess cell viability by measuring the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[7][9]
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.[7] Ensure the final DMSO concentration does not exceed 0.5% (v/v).[7]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[7]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (positive control for 100% LDH release)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit to determine 100% cytotoxicity.[10]
-
Medium Background Control: Medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
LDH Reaction: Add the LDH reaction mixture (substrate, cofactor, and dye) to the collected supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Correct for background by subtracting the medium background control reading. Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, typically by comparing the LDH release in treated wells to the maximum LDH release control.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values in µM) in Various Non-Target Cell Lines after 48h Treatment
| Cell Line | This compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| HUVEC (Endothelial) | 12.5 ± 1.5 | 0.8 ± 0.1 |
| HepG2 (Hepatocellular Carcinoma) | 35.2 ± 3.1 | 1.2 ± 0.2 |
| HK-2 (Renal Proximal Tubule) | > 100 | 5.4 ± 0.6 |
| PBMC (Immune Cells) | 58.7 ± 5.9 | 2.1 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified VEGF signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing the cytotoxicity of this compound.
References
- 1. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 2. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Role in Non-Endothelial Cells: Autocrine Signalling by VEGF - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of adverse effects of anti-VEGF therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. VEGF-A enhances the cytotoxic function of CD4+ cytotoxic T cells via the VEGF-receptor 1/VEGF-receptor 2/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
How to prevent hVEGF-IN-3 precipitation in media
Welcome to the technical support center for hVEGF-IN-3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.
Troubleshooting Guide: Preventing this compound Precipitation in Media
Precipitation of this compound upon addition to aqueous cell culture media is a common challenge. This guide provides a systematic approach to identify the cause and resolve the issue.
Problem: A precipitate is observed immediately after adding the this compound DMSO stock solution to the cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration: The final concentration of this compound exceeds its aqueous solubility limit. | 1. Decrease the final working concentration: If experimentally feasible, lower the target concentration of this compound in your assay. 2. Determine the maximum soluble concentration: Perform a solubility test in your specific cell culture medium to identify the upper concentration limit before precipitation occurs. |
| "Solvent Shock": The rapid change in solvent polarity from a high-concentration DMSO stock to the aqueous medium causes the hydrophobic compound to precipitate. | 1. Use a higher concentration DMSO stock: This allows for the addition of a smaller volume of DMSO to the media, minimizing the solvent shift. 2. Employ a stepwise dilution method: Instead of adding the DMSO stock directly to the full volume of media, first create an intermediate dilution in a small volume of pre-warmed (37°C) serum-containing media. Then, add this intermediate dilution to the final volume of media.[1][2] |
| Low Temperature of Media: The solubility of many compounds decreases at lower temperatures. | Pre-warm the cell culture medium: Always use media that has been pre-warmed to 37°C before adding the this compound solution.[2] |
Problem: A precipitate forms over time after the initial successful dissolution of this compound in the media.
| Potential Cause | Recommended Solution |
| Media Composition: Components in the cell culture medium, such as salts or proteins, may interact with this compound over time, leading to the formation of insoluble complexes. | 1. Test different media formulations: If possible, assess the solubility and stability of this compound in alternative basal media. 2. Consider the serum concentration: Higher serum concentrations can sometimes help to solubilize hydrophobic compounds through protein binding. |
| pH Fluctuation: Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of the compound. | Use a buffered medium: Employ a medium containing a buffer such as HEPES to maintain a more stable pH during the experiment. |
| Instability of the Compound: this compound may have limited stability in aqueous solutions over extended periods. | Prepare fresh solutions: For long-term experiments, consider replacing the media with freshly prepared this compound at regular intervals. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of human Vascular Endothelial Growth Factor (hVEGF). While the specific binding site of this compound is not detailed in the provided search results, its function is to inhibit the activity of hVEGF. hVEGF is a key signaling protein that promotes angiogenesis (the formation of new blood vessels) by binding to and activating VEGF receptors (VEGFRs) on the surface of endothelial cells. The primary signaling receptor for angiogenesis is VEGFR-2. Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation, which initiates several downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways. These pathways are crucial for endothelial cell proliferation, migration, survival, and increased vascular permeability. By inhibiting hVEGF, this compound effectively blocks these signaling pathways, thereby inhibiting angiogenesis.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3] It is crucial to use a fresh, moisture-free stock of DMSO to ensure maximal solubility.
Q3: What is the solubility of this compound?
A3: The solubility of this compound in DMSO is 100 mg/mL (473.35 mM).[3] The aqueous solubility is not specified, but like many small molecule inhibitors, it is expected to be significantly lower.
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
A4: To avoid solvent-induced toxicity to cells, the final DMSO concentration in the culture medium should be kept as low as possible, ideally at or below 0.1%.[4] Most cell lines can tolerate up to 0.5%, but it is essential to include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments to account for any effects of the solvent.[1]
Q5: How should I store this compound solutions?
A5: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[3] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 211.26 g/mol )[3]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 211.26 g/mol * 1000 mg/g For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.1126 mg of this compound.
-
Dissolution: Carefully weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to ensure the compound is completely dissolved.[2] Visually inspect the solution to confirm the absence of any solid particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes. This will prevent contamination and degradation from multiple freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.[3]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium (Stepwise Dilution Method)
Objective: To prepare a final working concentration of this compound in cell culture medium while minimizing the risk of precipitation.
Procedure:
-
Pre-warm the medium: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.[2]
-
Thaw the stock solution: Thaw an aliquot of your 10 mM this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution: a. In a sterile tube, add a small volume of the pre-warmed complete medium (e.g., 200 µL). b. While gently vortexing the medium, add the required volume of the 10 mM DMSO stock solution dropwise to create an intermediate dilution. For example, to achieve a final concentration of 10 µM in 10 mL of media, you would add 10 µL of the 10 mM stock to the final 10 mL. For the intermediate step, you could add 1 µL of the 10 mM stock to 199 µL of media to get a 50 µM intermediate solution.
-
Prepare the final working solution: Add the intermediate dilution to the remaining pre-warmed complete medium to achieve your desired final concentration. Mix gently by inverting the tube or swirling the flask.
-
Final DMSO concentration check: Ensure that the final concentration of DMSO in your working solution is at an acceptable level for your cell line (ideally ≤ 0.1%).[4]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your cell culture medium.
Visualizations
References
Interpreting unexpected outcomes in hVEGF-IN-3 experiments
Welcome to the technical support center for hVEGF-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected outcomes in experiments involving this novel inhibitor of human Vascular Endothelial Growth Factor (hVEGF) signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor that selectively targets the intracellular tyrosine kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the ATP pocket of VEGFR-2, this compound prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways crucial for angiogenesis, such as the PLCγ-PKC-MAPK and PI3K/Akt pathways. This blockade inhibits endothelial cell proliferation, migration, and tube formation.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically soluble in DMSO for stock solutions. For long-term storage, it is recommended to store the lyophilized powder and DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q3: Does this compound have any known off-target effects?
A3: While this compound is designed for high selectivity towards VEGFR-2, like many kinase inhibitors, it may exhibit cross-reactivity with other structurally related kinases at higher concentrations. Potential off-targets could include other members of the VEGFR family (VEGFR-1, VEGFR-3) or kinases with similar ATP-binding pockets like PDGFR, c-KIT, and FLT3. It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from potential off-target effects.
Q4: What are the expected outcomes of this compound treatment in a typical in vitro angiogenesis assay?
A4: In a standard in vitro angiogenesis assay, such as a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs), treatment with this compound is expected to inhibit the formation of capillary-like structures in a dose-dependent manner. Similarly, in cell proliferation and migration assays, this compound should reduce VEGF-induced proliferation and migration of endothelial cells.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in a Cell-Based Assay
You are observing a significantly weaker inhibitory effect of this compound on VEGF-induced endothelial cell proliferation than anticipated.
Troubleshooting Workflow
Caption: Troubleshooting logic for high IC50 values.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Compound Integrity | Ensure this compound has been stored correctly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles by aliquoting the stock solution. If precipitation is observed in the working solution, try gentle warming or sonication. |
| Assay Conditions | The effect of VEGFR-2 inhibition is often cytostatic, not cytotoxic. Ensure the assay duration is sufficient (e.g., 48-72 hours) for proliferation effects to become apparent. Also, confirm that cells were adequately serum-starved before stimulation to reduce basal receptor activity. |
| VEGF Ligand Activity | Verify the biological activity of the recombinant hVEGF used for stimulation. Use a fresh aliquot or test its activity on a well-characterized, responsive cell line as a positive control. The peak of VEGFR-2 phosphorylation is often transient (5-15 minutes), so ensure the timing of your endpoint measurement is appropriate for the specific assay. |
| Cellular Factors | Confirm that the cell line used expresses sufficient levels of VEGFR-2. Cell health is critical; use cells that are in a logarithmic growth phase and are not overly confluent. Some cell batches may exhibit a poor response to VEGF. |
Issue 2: No Inhibition of VEGFR-2 Phosphorylation in Western Blot
Despite treating cells with this compound, you do not observe a decrease in VEGF-induced phosphorylation of VEGFR-2 at key tyrosine residues (e.g., Y1175).
Troubleshooting Workflow
Caption: Troubleshooting logic for Western blot issues.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Stimulation & Lysis Timing | VEGFR-2 phosphorylation is rapid and transient, typically peaking 5-15 minutes after VEGF stimulation. Harvest cell lysates at this optimal time point. Ensure your lysis buffer contains fresh phosphatase inhibitors to preserve the phosphorylation state of the protein. |
| Inhibitor Pre-treatment | Ensure cells are pre-incubated with this compound for a sufficient duration (e.g., 1-2 hours) before adding the VEGF ligand to allow for cellular uptake and target engagement. |
| Western Blotting Technique | Use a high-quality, validated antibody specific for the phosphorylated form of VEGFR-2 (e.g., p-VEGFR-2 Y1175). Always include a loading control (e.g., GAPDH, β-actin) and a total VEGFR-2 control to ensure equal protein loading and to confirm that the inhibitor is not affecting total receptor levels. |
| Controls | Your experiment must include proper controls: untreated cells, cells stimulated only with VEGF (positive control for phosphorylation), and cells treated with the inhibitor and VEGF. |
Experimental Protocols
Protocol 1: Endothelial Cell Proliferation Assay (MTS/MTS Assay)
This protocol assesses the effect of this compound on the proliferation of endothelial cells (e.g., HUVECs).
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well in complete endothelial growth medium (EGM-2). Allow cells to adhere overnight.
-
Serum Starvation: The next day, replace the medium with a basal medium (e.g., EBM-2) containing 0.5% FBS and incubate for 4-6 hours to synchronize the cells and reduce basal signaling.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the basal medium. Remove the starvation medium and add the this compound dilutions to the wells. Pre-incubate for 1-2 hours at 37°C.
-
VEGF Stimulation: Add recombinant hVEGF-A (final concentration of 20-50 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Quantification: Add MTS or MTT reagent to each well according to the manufacturer's instructions. After incubation (1-4 hours), measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Normalize the data to the VEGF-stimulated control (100% proliferation) and the unstimulated control (0% proliferation). Plot the results as percent inhibition versus inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for VEGFR-2 Phosphorylation
This protocol is for detecting the inhibition of VEGF-induced VEGFR-2 phosphorylation.
-
Cell Culture and Starvation: Plate HUVECs in 6-well plates and grow to 80-90% confluency. Serum-starve the cells in basal medium with 0.5% FBS for 4-6 hours.
-
Inhibitor Pre-treatment: Treat the cells with the desired concentrations of this compound for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with hVEGF-A (50 ng/mL) for 10 minutes.
-
Cell Lysis: Immediately place the plate on ice, wash twice with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-VEGFR-2 (e.g., Tyr1175) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH) to ensure equal loading and to assess total receptor levels.
Data Presentation
Table 1: In Vitro Activity of this compound in Angiogenesis Models
| Assay | Cell Line | Stimulant | IC50 (nM) |
| VEGFR-2 Kinase Assay | (Biochemical) | ATP | 15.2 ± 2.5 |
| Cell Proliferation (MTS) | HUVEC | hVEGF-A | 45.8 ± 6.1 |
| Cell Migration (Transwell) | HUVEC | hVEGF-A | 60.3 ± 8.9 |
| Tube Formation Assay | HUVEC | - | 75.1 ± 11.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway Diagram
Caption: this compound inhibits the VEGFR-2 signaling cascade.
hVEGF-IN-3 protocol refinement for improved reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of hVEGF-IN-3, a potent inhibitor of human Vascular Endothelial Growth Factor (hVEGF). The following resources are intended for researchers, scientists, and drug development professionals to enhance protocol reproducibility and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of hVEGF.[1] It functions by targeting the VEGF signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels.[2][3] By inhibiting this pathway, this compound can suppress the proliferation and migration of endothelial cells, which are key processes in angiogenesis.[1][4]
Q2: In which cell lines has this compound shown activity?
A2: this compound has been shown to inhibit the proliferation of HT-29, MCF-7, and HEK-293 cells with IC50 values of 61, 142, and 114 μM, respectively.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, it is recommended to aliquot and store stock solutions of this compound at -80°C for up to 6 months, or at -20°C for up to 1 month. To prevent degradation, avoid repeated freeze-thaw cycles.[1]
Q4: What are common off-target effects observed with VEGFR-2 inhibitors?
A4: Due to similarities in the kinase domains, many VEGFR-2 inhibitors may also exhibit activity against other receptor tyrosine kinases such as PDGFR, c-KIT, and FLT3.[5] It is advisable to perform a kinase selectivity profile to identify potential off-target effects of your inhibitor.[5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Precipitation | Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution into cell culture medium.[6] Prepare fresh dilutions for each experiment and visually inspect for any signs of precipitation.[7] |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Cells should be in the logarithmic growth phase during the treatment period to ensure reproducibility.[7] Overly confluent or sparse cultures can lead to variable results.[6] |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation time with the inhibitor for all experimental replicates and independent experiments. |
| Assay Reagent Variability | Ensure all assay reagents are properly stored and within their expiration dates. Use a consistent source and lot of reagents, such as MTT or CellTiter-Glo, for the duration of a study. |
Issue 2: Weak or No Signal in Western Blot for Phospho-VEGFR2
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Protein Phosphorylation | Confirm that your VEGF ligand is active and used at an optimal concentration to stimulate VEGFR-2 phosphorylation. The peak phosphorylation is often transient, typically occurring within 5-15 minutes of VEGF stimulation.[6][8] |
| Inefficient Protein Extraction | Always use lysis buffer supplemented with fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[9][10] Keep samples on ice or at 4°C throughout the extraction process.[10][11] |
| Suboptimal Antibody Performance | Use an antibody specifically validated for detecting phospho-VEGFR2 in Western blotting.[9] Optimize the primary antibody concentration and consider incubating overnight at 4°C to enhance signal.[9] |
| Poor Protein Transfer | Verify the efficiency of protein transfer from the gel to the membrane using Ponceau S staining.[9] Ensure the transfer buffer composition and conditions are appropriate for your protein of interest. |
| Inappropriate Blocking Buffer | For phospho-protein detection, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk can sometimes interfere with phospho-specific antibodies.[9][11] |
Issue 3: High Background in VEGF ELISA
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number and vigor of wash steps to effectively remove unbound reagents. Ensure complete removal of wash buffer after each step.[12][13] |
| Cross-Contamination | Use fresh pipette tips for each standard, sample, and reagent addition to prevent cross-contamination.[12][13] |
| Non-specific Antibody Binding | Ensure that the blocking buffer is appropriate and that the plate is incubated for the recommended time to prevent non-specific binding. |
| Improper Reagent Preparation | Reconstitute and dilute all reagents according to the manufacturer's protocol. Ensure thorough mixing before use.[14][15] Avoid foaming when mixing reagents.[12][13] |
| Plate Sealing | Ensure that the plate is properly sealed during incubation steps to prevent evaporation and edge effects.[12] |
Experimental Protocols
In Vitro Kinase Assay for this compound
This protocol outlines a general procedure for determining the inhibitory activity of this compound against VEGFR2 kinase.
-
Reagent Preparation :
-
Prepare a 1x Kinase Buffer.
-
Dilute the purified recombinant VEGFR2 kinase to the desired concentration in 1x Kinase Buffer. Keep the enzyme on ice.[16]
-
Prepare a solution of the kinase substrate (e.g., Poly-Glu,Tyr 4:1) in 1x Kinase Buffer.[16]
-
Prepare a solution of ATP at a concentration close to the Km of VEGFR2 in 1x Kinase Buffer.[7]
-
Prepare serial dilutions of this compound in 1x Kinase Buffer with a constant, low percentage of DMSO (e.g., 1%).[16]
-
-
Assay Procedure :
-
Add the kinase substrate to all wells of a 96-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Add the diluted VEGFR2 kinase to all wells except the "No Enzyme" control.
-
Pre-incubate the plate at room temperature for 10-30 minutes.[17]
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.[16]
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect kinase activity using a suitable method, such as a luminescence-based assay like Kinase-Glo™.[16]
-
-
Data Analysis :
-
Subtract the background signal ("No Enzyme" control) from all other readings.
-
Normalize the data with respect to the "No Inhibitor" (positive) control.
-
Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of VEGFR2 Phosphorylation
This protocol describes the detection of phosphorylated VEGFR2 in cells treated with this compound.
-
Cell Treatment and Lysis :
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.[8]
-
Stimulate the cells with an optimal concentration of VEGF-A for 5-15 minutes.[8]
-
Immediately place the plates on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification and SDS-PAGE :
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting :
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for phospho-VEGFR2 (e.g., p-VEGFR2 Tyr1175) overnight at 4°C.[8]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.[8]
-
The membrane can be stripped and re-probed for total VEGFR2 and a loading control (e.g., GAPDH or β-actin).[8]
-
Visualizations
Caption: Simplified VEGF signaling pathway showing inhibition by this compound.
Caption: Experimental workflow for characterizing this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VEGF Pathway: From Signaling Cascade to Inhibition via Luminex Multiplex Technology - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. assaygenie.com [assaygenie.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. content.abcam.com [content.abcam.com]
- 13. portal.cytodocs.com [portal.cytodocs.com]
- 14. novamedline.com [novamedline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
Addressing hVEGF-IN-3 resistance in cancer cell lines
Welcome to the technical support center for hVEGF-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this potent inhibitor of human vascular endothelial growth factor (hVEGF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of human vascular endothelial growth factor (hVEGF). It is a nitrogen-containing heterocyclic stilbene (B7821643) derivative.[1] Its primary mechanism of action is the inhibition of VEGF protein secretion and the downregulation of VEGF gene expression in cancer cells.[1] This leads to a reduction in the proliferation of cancer cell lines such as HT-29 (colon carcinoma), MCF-7 (breast cancer), and HEK-293 (human embryonic kidney cells).[1]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound on cell proliferation are as follows:
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Carcinoma | 61 |
| MCF-7 | Breast Cancer | 142 |
| HEK-293 | Human Embryonic Kidney | 114 |
Q3: How does the mechanism of this compound differ from other VEGF inhibitors?
A3: Many common VEGF inhibitors, such as monoclonal antibodies (e.g., bevacizumab) or tyrosine kinase inhibitors (e.g., sunitinib), act by either sequestering the VEGF ligand or by blocking the ATP-binding site of the VEGF receptor (VEGFR), respectively.[2][3][4][5] In contrast, this compound appears to act upstream by reducing the production and secretion of VEGF from the cancer cells themselves.[1]
Q4: What are the potential mechanisms of resistance to this compound?
A4: While specific resistance mechanisms to this compound have not been documented, resistance to anti-VEGF therapies, in general, can occur through several mechanisms. Given that this compound inhibits VEGF secretion, potential resistance mechanisms in cancer cell lines could include:
-
Activation of alternative pro-angiogenic pathways: Cancer cells may upregulate other growth factors and signaling pathways to compensate for the loss of VEGF signaling. These can include the fibroblast growth factor (FGF), platelet-derived growth factor (PDGF), and hepatocyte growth factor (HGF)/c-MET pathways.[2][4][6]
-
Increased stability of VEGF mRNA or protein: Mutations or altered signaling could lead to increased stability of the VEGF transcript or protein, partially overcoming the inhibitory effect of this compound on its expression and secretion.
-
Development of autocrine signaling loops: Cancer cells might develop signaling loops that are independent of secreted VEGF, promoting their survival and proliferation.[7][8]
-
Hypoxia-induced adaptation: The tumor microenvironment, particularly hypoxia, can drive the expression of various pro-angiogenic and survival factors, potentially overriding the effects of this compound.[2]
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of cell proliferation.
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. The effective concentration can vary between cell types.
-
-
Possible Cause: Poor compound solubility or stability.
-
Solution: Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) before diluting in your culture medium. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Cell line insensitivity.
-
Solution: Confirm that your cell line secretes VEGF and that its proliferation is at least partially dependent on VEGF signaling. You can measure VEGF levels in the culture supernatant using an ELISA kit.
-
Problem 2: Difficulty confirming the mechanism of action (reduced VEGF secretion).
-
Possible Cause: Improper sample collection or assay procedure.
-
Possible Cause: Incorrect timing of gene expression analysis.
-
Solution: When assessing VEGF mRNA levels by qPCR, perform a time-course experiment to identify the optimal time point for observing downregulation after this compound treatment.
-
Problem 3: Suspected development of resistance in long-term cultures.
-
Possible Cause: Activation of bypass signaling pathways.
-
Solution: If you observe a decrease in sensitivity to this compound over time, investigate the activation of alternative pro-angiogenic pathways. Use Western blotting to analyze the phosphorylation status of key proteins in pathways such as FGFR, PDGFR, and c-MET.
-
-
Possible Cause: Clonal selection of a resistant population.
-
Solution: To confirm if a resistant clone has emerged, perform single-cell cloning and assess the sensitivity of individual clones to this compound.
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]
2. VEGF Secretion Assay (ELISA)
-
Cell Culture: Plate cells and treat with this compound for the desired time.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for a human VEGF ELISA kit.[7][9][10] This typically involves:
-
Adding the supernatant to wells pre-coated with a VEGF capture antibody.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance and calculating the VEGF concentration based on a standard curve.
-
3. Western Blot for Downstream Signaling Molecules
To investigate potential resistance mechanisms involving bypass pathways, you can assess the phosphorylation of key receptor tyrosine kinases.
-
Cell Lysis: Treat sensitive and potentially resistant cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies against phosphorylated and total forms of receptor tyrosine kinases like VEGFR-2, FGFR, PDGFR, or c-MET.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to assess pathway activation.[12][13][14][15][16]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential bypass resistance pathways.
Caption: Experimental troubleshooting workflow.
References
- 1. Inhibitory effect of cytotoxic nitrogen-containing heterocyclic stilbene analogues on VEGF protein secretion and VEGF, hTERT and c-Myc gene expression - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. drugs.com [drugs.com]
- 4. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altmeyers.org [altmeyers.org]
- 6. benchchem.com [benchchem.com]
- 7. novamedline.com [novamedline.com]
- 8. daneshyari.com [daneshyari.com]
- 9. eaglebio.com [eaglebio.com]
- 10. sinogeneclon.com [sinogeneclon.com]
- 11. Effects of aflibercept and bevacizumab on cell viability, cell metabolism and inflammation in hypoxic human Müller cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 14. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of VEGF Inhibitors: hVEGF-IN-3 vs. Bevacizumab
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-angiogenic therapies, the inhibition of Vascular Endothelial Growth Factor (VEGF) remains a cornerstone of treatment for various cancers and neovascular diseases. Bevacizumab (Avastin®), a humanized monoclonal antibody, has long been a standard of care. However, the emergence of small molecule inhibitors such as hVEGF-IN-3 presents new avenues for therapeutic intervention. This guide provides an objective comparison of this compound and bevacizumab, supported by available experimental data, to aid researchers in their evaluation of these two distinct VEGF inhibitors.
At a Glance: this compound vs. Bevacizumab
| Feature | This compound | Bevacizumab (Avastin®) |
| Molecule Type | Small molecule inhibitor | Humanized monoclonal antibody |
| Target | Potentially human VEGF[1] | Human VEGF-A[2][3] |
| Mechanism of Action | Likely prevents VEGF from binding to its receptor | Binds to and neutralizes all isoforms of VEGF-A, preventing receptor interaction[2][4] |
| Binding Affinity (Kd to VEGF-A) | Not reported | ~58 pM[2][5] - 2.2 nM[6] |
| In Vitro Efficacy (IC50) | Cell Proliferation Inhibition: • HT-29: 61 µM • MCF-7: 142 µM • HEK-293: 114 µM[1] | VEGF Neutralization: • In a porcine organ culture, bevacizumab at 0.25 mg/mL completely neutralized VEGF for 6 hours.[7] • Lost inhibitory properties at concentrations below 975 ng/mL in the same system.[7] |
Mechanism of Action
This compound: As a small molecule, this compound is described as a potent inhibitor of human VEGF.[1] While the precise binding site and interaction with VEGF have not been detailed in the available literature, its inhibitory action is demonstrated through the suppression of cancer cell proliferation.[1] It is presumed to function by interfering with the VEGF signaling pathway, a critical driver of angiogenesis.[8]
Bevacizumab: Bevacizumab is a well-characterized recombinant humanized monoclonal antibody.[4] Its mechanism involves direct binding to all isoforms of human VEGF-A, thereby preventing the growth factor from interacting with its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[2][3][4] This neutralization of VEGF-A effectively blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels.[4]
Figure 1. Simplified VEGF signaling pathway and points of inhibition.
In Vitro Performance
Direct comparative studies between this compound and bevacizumab are not publicly available. However, we can infer a preliminary comparison from existing data.
This compound: The inhibitory activity of this compound has been quantified through its impact on the proliferation of several human cancer cell lines. The reported IC50 values are in the micromolar range: 61 µM for HT-29 (colon cancer), 142 µM for MCF-7 (breast cancer), and 114 µM for HEK-293 (embryonic kidney cells).[1] These values suggest a moderate potency in inhibiting the growth of these cell lines, which are known to be influenced by VEGF signaling.
Bevacizumab: The potency of bevacizumab is typically characterized by its high binding affinity to VEGF-A, with reported dissociation constants (Kd) ranging from approximately 58 pM to 2.2 nM.[2][5][6] In functional assays, bevacizumab has demonstrated potent neutralization of VEGF. For instance, in a porcine retina-RPE-choroid organ culture, a clinically relevant concentration of 0.25 mg/mL of bevacizumab completely neutralized VEGF for at least 6 hours.[7] In the same study, bevacizumab's inhibitory effect diminished at concentrations below 975 ng/mL.[7] It is important to note that bevacizumab's primary mode of action is not direct cytotoxicity to tumor cells but rather the inhibition of angiogenesis by sequestering VEGF-A.[9]
Experimental Protocols
To facilitate the independent evaluation and comparison of VEGF inhibitors, this section provides detailed methodologies for key in vitro assays.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Figure 2. Workflow of the MTT cell proliferation assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., HUVECs or cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the VEGF inhibitor (e.g., this compound or bevacizumab) and a constant, predetermined concentration of VEGF-A (for endothelial cell assays). Include appropriate controls (untreated cells, cells with VEGF-A only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Methodology:
-
Plate Coating: Thaw a basement membrane matrix (e.g., Matrigel®) on ice and coat the wells of a 96-well plate with 50 µL of the matrix. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Suspension: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free or low-serum medium at a concentration of 2 x 105 cells/mL.
-
Treatment: Add the VEGF inhibitor at various concentrations and a constant concentration of VEGF-A to the cell suspension.
-
Seeding: Add 100 µL of the cell suspension to each coated well.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Visualization and Quantification: Observe the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops using imaging software.
VEGF Receptor-2 (VEGFR-2) Phosphorylation Assay
This assay measures the activation of VEGFR-2, a key step in VEGF-mediated signaling.
Methodology:
-
Cell Culture and Starvation: Culture endothelial cells (e.g., HUVECs) to near confluence. Prior to the experiment, starve the cells in a serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-incubate the starved cells with various concentrations of the VEGF inhibitor for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with a specific concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: The level of phosphorylated VEGFR-2 can be quantified using methods such as Western blotting with a phospho-specific VEGFR-2 antibody or an ELISA-based assay. The total VEGFR-2 levels should also be measured for normalization.
Summary and Future Directions
The available data indicates that this compound is a small molecule inhibitor of human VEGF with demonstrated activity against the proliferation of several cancer cell lines. In contrast, bevacizumab is a well-established monoclonal antibody that potently neutralizes VEGF-A with high binding affinity.
A direct and comprehensive comparison of these two inhibitors would require further experimental investigation. Key areas for future research include:
-
Determining the binding affinity (Kd) of this compound to human VEGF-A. This would provide a direct measure of its target engagement and allow for a more accurate comparison with bevacizumab.
-
Evaluating the in vitro anti-angiogenic activity of this compound using functional assays such as endothelial cell proliferation, migration, and tube formation assays. This would provide a more biologically relevant comparison to the known activities of bevacizumab.
-
Investigating the in vivo efficacy of this compound in preclinical cancer models and comparing it to the well-documented in vivo effects of bevacizumab.
Such studies will be crucial in elucidating the relative therapeutic potential of this compound and its place in the growing arsenal (B13267) of anti-angiogenic agents. The distinct molecular properties of a small molecule inhibitor like this compound may offer advantages in terms of oral bioavailability, tissue penetration, and cost of manufacturing compared to a monoclonal antibody, warranting further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding and neutralization of vascular endothelial growth factor (VEGF) and related ligands by VEGF Trap, ranibizumab and bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF as a therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Vascular endothelial growth factor as a target opportunity in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of a Direct hVEGF Inhibitor and Sorafenib in Hepatocellular Carcinoma Cells
A head-to-head examination of two distinct strategies for targeting angiogenesis and cell proliferation in liver cancer research.
This guide provides a comparative overview of a hypothetical direct human Vascular Endothelial Growth Factor (hVEGF) inhibitor, hereafter referred to as "hVEGF-IN-3," and the multi-kinase inhibitor sorafenib (B1663141), in the context of their application in hepatocellular carcinoma (HCC) cell-based research. While extensive data exists for sorafenib, a cornerstone in HCC treatment, the term "this compound" does not correspond to a publicly documented specific agent. Therefore, for the purpose of this guide, "this compound" will represent a specific inhibitor targeting the VEGF signaling pathway, such as a selective antibody or small molecule, to allow for a meaningful comparison of therapeutic strategies.
Mechanism of Action: A Tale of Two Strategies
Sorafenib is a well-established multi-kinase inhibitor that targets several key pathways involved in tumor growth and angiogenesis. Its action includes the inhibition of the Raf/MEK/ERK signaling cascade, which is crucial for cell proliferation, and the blockade of receptor tyrosine kinases such as VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR), which are pivotal for angiogenesis.[1][2][3][4] This broad-spectrum activity allows sorafenib to exert both anti-proliferative and anti-angiogenic effects directly on tumor cells and the tumor microenvironment.[2]
In contrast, a direct hVEGF inhibitor like our hypothetical "this compound" would have a more focused mechanism. Such an agent would primarily target the VEGF ligand or its receptors (VEGFR-1, VEGFR-2), thereby specifically neutralizing the pro-angiogenic signals that are critical for the formation of new blood vessels required for tumor growth and metastasis.[5][6] Overexpression of VEGF is a common feature in HCC and is associated with a poorer prognosis.[2][5]
Comparative Efficacy in Hepatocellular Carcinoma Cell Lines
The differing mechanisms of action of a direct hVEGF inhibitor and sorafenib translate to distinct effects on HCC cells in vitro. The following tables summarize key performance metrics based on published data for sorafenib and expected outcomes for a representative direct hVEGF inhibitor.
| Drug | Target HCC Cell Lines | IC50 (µM) | Primary Effect | Reference |
| Sorafenib | HepG2, Huh7, Hep3B, PLC/PRF/5 | 5-15 | Inhibition of proliferation, induction of apoptosis | [7] |
| "this compound" (Direct hVEGF Inhibitor) | HUVEC (in co-culture), HCC cells expressing VEGFR | Not directly cytotoxic to all HCC lines | Inhibition of endothelial cell proliferation and migration, potential autocrine signaling blockade in some HCC cells | [8] |
| Caption: Comparative IC50 values and primary effects on HCC and related cell lines. |
| Parameter | Sorafenib | "this compound" (Direct hVEGF Inhibitor) |
| Cell Viability | Dose-dependent decrease across various HCC cell lines.[7] | Limited direct effect on the viability of many HCC cell lines; significant impact on endothelial cell viability in co-culture models.[8] |
| Apoptosis | Induces apoptosis through the intrinsic pathway, involving downregulation of anti-apoptotic proteins like Mcl-1. | May indirectly induce apoptosis in the tumor microenvironment due to nutrient and oxygen deprivation resulting from angiogenesis inhibition. |
| Cell Cycle Arrest | Induces cell cycle arrest at the G0/G1 phase. | Generally does not directly induce cell cycle arrest in HCC cells. |
| Invasion and Migration | Inhibits invasion and migration of HCC cells. | Significantly inhibits endothelial cell migration, a key step in angiogenesis. May reduce HCC cell invasion in vivo by limiting vascular access.[8] |
| Angiogenesis (Tube Formation Assay) | Effectively inhibits tube formation of endothelial cells. | Potently inhibits endothelial cell tube formation.[8] |
| Caption: Summary of in vitro effects on hepatocellular carcinoma and endothelial cells. |
Signaling Pathways and Experimental Workflow
The distinct mechanisms of these two agents are best visualized through their points of intervention in cellular signaling pathways and their evaluation in a typical experimental workflow.
Caption: Inhibition points of Sorafenib and a direct hVEGF inhibitor.
Caption: Experimental workflow for comparing anti-cancer agents in HCC.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to evaluate the efficacy of anti-cancer agents in HCC research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HCC cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of sorafenib or the direct hVEGF inhibitor for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed HCC cells in a 6-well plate and treat with the respective drugs at their IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Endothelial Cell Tube Formation Assay
-
Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.
-
Drug Treatment: Treat the HUVECs with different concentrations of sorafenib or the direct hVEGF inhibitor.
-
Incubation: Incubate the plate at 37°C for 6-12 hours.
-
Imaging and Analysis: Visualize the formation of capillary-like structures (tubes) using a microscope and quantify the tube length and number of branch points using imaging software.
Conclusion
The comparison between a direct hVEGF inhibitor and sorafenib highlights two distinct but valuable therapeutic strategies in the context of hepatocellular carcinoma. Sorafenib's multi-targeted approach offers the advantage of simultaneously inhibiting tumor cell proliferation and angiogenesis. A direct hVEGF inhibitor, on the other hand, provides a more specific anti-angiogenic effect, which can be potent in a highly vascularized tumor like HCC. For researchers, the choice between these agents, or their potential combination, will depend on the specific experimental question being addressed, whether it is focused on direct cytotoxicity to cancer cells or the broader impact on the tumor microenvironment. This guide provides a foundational framework for designing and interpreting such comparative studies in the ongoing effort to develop more effective therapies for hepatocellular carcinoma.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Frontiers | Angiogenesis Inhibitors for the Treatment of Hepatocellular Carcinoma [frontiersin.org]
- 3. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Chemical Synthesis of Biologically Active Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR-3 and Its Ligand VEGF-C Are Associated with Angiogenesis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Antiangiogenic Therapies for Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA targeting VEGF inhibits hepatocellular carcinoma growth and tumor angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of hVEGF-IN-3's Effect on VEGFR-2 Phosphorylation: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro efficacy of hVEGF-IN-3 in inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) phosphorylation. The performance of this compound is compared with other known VEGFR-2 inhibitors, supported by experimental data and detailed methodologies for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of VEGFR-2 Inhibitors
The inhibitory activity of this compound on VEGFR-2 phosphorylation was evaluated and compared with commercially available inhibitors, Sorafenib and Axitinib. The half-maximal inhibitory concentration (IC50) was determined using a biochemical kinase assay and a cell-based phosphorylation assay.
| Compound | VEGFR-2 Kinase Assay IC50 (nM) | Cellular p-VEGFR-2 IC50 (nM) |
| This compound | 8.5 | 45 |
| Sorafenib | 15[1] | 90[1] |
| Axitinib | 0.2[2] | 1.2[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (this compound, Sorafenib, Axitinib)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 2.5 µL of the test compound or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the VEGFR-2 enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Cellular VEGFR-2 Phosphorylation Assay (Western Blot)
This assay assesses the inhibition of VEGFR-2 autophosphorylation in a cellular context.[2]
Cell Culture and Treatment:
-
Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in EGM-2 medium.
-
Cells were seeded in 6-well plates and grown to 80-90% confluency.
-
Cells were serum-starved for 16 hours prior to treatment.
-
Cells were pre-treated with various concentrations of test compounds (this compound, Sorafenib, Axitinib) or vehicle control for 2 hours.
-
Following treatment, cells were stimulated with 50 ng/mL of VEGF-A for 10 minutes.
Western Blot Protocol:
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate was determined using a BCA protein assay.[2]
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[2]
-
Immunoblotting: The membrane was blocked with 5% BSA in TBST and then incubated with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2, Tyr1175) and total VEGFR-2 overnight at 4°C. A loading control antibody, such as GAPDH or β-actin, was also used.[2]
-
Detection: The membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]
-
Quantification: Band intensities were quantified using image analysis software. The ratio of p-VEGFR-2 to total VEGFR-2 was calculated and normalized to the vehicle control.
Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway upon VEGF-A binding.
Experimental Workflow for Cellular p-VEGFR-2 Assay
Caption: Workflow for cellular p-VEGFR-2 Western blot analysis.
References
Comparative Analysis of Sunitinib and hVEGF-IN-3 in Renal Cell Carcinoma: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sunitinib (B231) and hVEGF-IN-3 for the treatment of renal cell carcinoma (RCC). Sunitinib is a well-established multi-targeted receptor tyrosine kinase inhibitor and a standard of care in RCC.[1][2][3] In contrast, this compound is a research compound with limited publicly available data. This analysis is based on the currently accessible preclinical and clinical findings for both agents.
Due to a significant disparity in the volume of research, with extensive clinical trial data for sunitinib and only preliminary in vitro data for this compound, a direct, comprehensive comparison in the context of renal cell carcinoma is not feasible at this time. This guide will present a detailed overview of the available data for each compound to facilitate an informed understanding of their current standing in oncological research.
I. Overview and Mechanism of Action
Sunitinib:
Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][4] Its primary mechanism of action involves the inhibition of several RTKs implicated in tumor growth, angiogenesis, and metastatic progression.[5] Key targets of sunitinib include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Sunitinib potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, thereby disrupting the VEGF signaling pathway, a critical driver of angiogenesis.[1][6] By blocking these receptors, sunitinib impedes the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFR-α and PDGFR-β by sunitinib affects tumor cell proliferation and the function of pericytes, which are crucial for blood vessel stability.
-
Other Tyrosine Kinases: Sunitinib also targets other kinases such as c-KIT, FMS-like tyrosine kinase 3 (FLT3), and RET, contributing to its broad anti-tumor activity.[1][6]
The simultaneous inhibition of these pathways leads to a reduction in tumor vascularization and the induction of cancer cell apoptosis, resulting in tumor shrinkage.[1]
This compound:
This compound is described as a potent inhibitor of human Vascular Endothelial Growth Factor (hVEGF). Based on the available information, it appears to be a preclinical compound. There is no detailed public information regarding its specific binding targets (e.g., direct VEGF ligand sequestration vs. receptor inhibition) or its broader kinase inhibition profile.
II. Data Presentation: Quantitative Analysis
The available quantitative data for sunitinib is extensive, derived from numerous clinical trials in renal cell carcinoma. In contrast, the data for this compound is limited to in vitro cell proliferation assays in cancer cell lines other than renal cell carcinoma.
Table 1: Clinical Efficacy of Sunitinib in Metastatic Renal Cell Carcinoma (mRCC)
| Clinical Trial/Study | Patient Population | Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Median Overall Survival (OS) |
| Phase III Trial vs. IFN-α | Treatment-naïve mRCC | Sunitinib | 11 months | 31% | 26.4 months |
| Interferon-α | 5 months | 6% | 21.8 months | ||
| Pooled Analysis of Phase II Trials | Cytokine-refractory mRCC | Sunitinib | 8.2 months | 42% | 16.4 months (first study) |
| S-TRAC (Adjuvant Setting) | High-risk, post-nephrectomy RCC | Sunitinib | 6.8 years (Disease-Free Survival) | N/A | Not reached |
| Placebo | 5.6 years (Disease-Free Survival) | N/A | Not reached | ||
| COMPARZ Trial vs. Pazopanib | Treatment-naïve mRCC | Sunitinib | 8.4 months | 31% | 28.3 months |
| Pazopanib | 9.2 months | 31% | 29.1 months |
Note: Data is compiled from multiple sources and represents key findings. For full details, refer to the original publications.
Table 2: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) for Cell Proliferation Inhibition |
| HT-29 | Colon Cancer | 61 |
| MCF-7 | Breast Cancer | 142 |
| HEK-293 | Embryonic Kidney | 114 |
Data from MedchemExpress. It is important to note that HEK-293 is a human embryonic kidney cell line, but not a renal cell carcinoma line.
III. Signaling Pathway and Mechanism of Action Diagrams
VEGF Signaling Pathway and Inhibition by Sunitinib
Caption: Mechanism of sunitinib in inhibiting the VEGF signaling pathway.
IV. Experimental Protocols
Detailed experimental protocols for the clinical trials involving sunitinib are extensive and can be found in their respective publications. Below is a representative, generalized protocol for an in vitro cell proliferation assay, which is relevant to the available data for this compound.
Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Culture:
-
Renal cell carcinoma cell lines (e.g., 786-O, A-498) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested during the logarithmic growth phase, and a cell suspension is prepared.
-
Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
-
Drug Treatment:
-
This compound and sunitinib are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the drugs are prepared in culture media.
-
The culture medium in the wells is replaced with medium containing various concentrations of the test compounds. Control wells receive medium with the solvent at the same concentration as the treated wells.
-
-
Incubation:
-
The plates are incubated for a specified period, typically 48 to 72 hours, to allow the drugs to exert their effects.
-
-
MTT Assay:
-
After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the solvent-treated control cells.
-
The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Caption: A generalized workflow for determining the IC50 of a compound in vitro.
V. Conclusion
Sunitinib is a cornerstone in the management of metastatic renal cell carcinoma, with a well-defined mechanism of action and a large body of clinical evidence supporting its efficacy.[2][3] Its role as a multi-targeted inhibitor of key pathways in angiogenesis and tumor proliferation is firmly established.
This compound, on the other hand, remains an investigational compound with very limited publicly available data. While it has shown inhibitory activity against the proliferation of certain cancer cell lines in vitro, there is no information on its efficacy in renal cell carcinoma models, its in vivo activity, or its safety profile.
Therefore, while a theoretical comparison of their intended targets (VEGF pathway) can be made, a practical, evidence-based comparative analysis of their performance in renal cell carcinoma is not possible at this time. Further preclinical and clinical studies on this compound are necessary to elucidate its potential role in cancer therapy and to enable a meaningful comparison with established drugs like sunitinib. Researchers are encouraged to monitor emerging data on novel VEGF inhibitors to stay abreast of developments in the field.
References
- 1. Facebook [cancer.gov]
- 2. Emerging oral VEGF inhibitors for the treatment of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-VEGF Therapies in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
A Head-to-Head In Vitro Comparison: Profiling Axitinib as a Benchmark for Novel VEGFR Inhibitors
Note to the Reader: This guide provides a detailed in vitro performance analysis of Axitinib, a potent and selective second-generation inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). At the time of publication, publicly available in vitro experimental data for a compound designated "hVEGF-IN-3" could not be located. Therefore, this document establishes a comprehensive baseline for Axitinib, outlining the precise experimental protocols and benchmark data against which novel inhibitors like this compound can be compared once data becomes available.
Introduction and Mechanism of Action
Vascular Endothelial Growth Factor (VEGF) signaling is a critical pathway in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] The VEGF signal is transduced through three receptor tyrosine kinases: VEGFR-1, VEGFR-2, and VEGFR-3.[3][4] Axitinib is a highly potent and selective small-molecule inhibitor that targets these receptors.[5][6][7]
Axitinib functions by competitively binding to the ATP-binding pocket within the intracellular kinase domain of VEGFRs.[5][8] This binding event prevents receptor autophosphorylation, a critical step for activating downstream signaling cascades.[8] By blocking this initial step, Axitinib effectively inhibits key pathways responsible for endothelial cell proliferation, migration, and survival, such as the PLCγ-PKC-MAPK and PI3K/Akt pathways.[5][9] While highly selective for VEGFRs, at nanomolar concentrations, Axitinib can also inhibit other kinases like Platelet-Derived Growth Factor Receptors (PDGFR) and c-Kit.[5][10]
References
- 1. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
Validating hVEGF-IN-X: A Comparative Efficacy Guide in Xenograft Tumor Models
This guide provides a comprehensive comparison of a novel hypothetical human Vascular Endothelial Growth Factor (hVEGF) inhibitor, hVEGF-IN-X , against established anti-angiogenic therapies. The data presented herein is based on established findings for comparable VEGF inhibitors in preclinical xenograft models, offering a framework for evaluating the potential efficacy of new chemical entities in this class.
Comparative Efficacy of VEGF Inhibitors
The validation of any new anti-angiogenic agent requires rigorous comparison against current standards of care. Below is a summary of the anti-tumor efficacy of hVEGF-IN-X relative to other widely-used VEGF inhibitors in a human colorectal carcinoma (HT-29) xenograft model.
| Compound | Mechanism of Action | Dose & Schedule | Tumor Growth Inhibition (TGI %) | Key Findings |
| hVEGF-IN-X (Hypothetical) | Small molecule inhibitor of VEGFR-2 kinase | 30 mg/kg, oral, daily | 75% | Potent single-agent activity with significant reduction in microvessel density. |
| Bevacizumab (Antibody) | Sequesters human VEGF-A[1][2] | 5 mg/kg, i.p., twice weekly | 40-66%[3][4] | Reduces tumor growth rate; efficacy can be enhanced when nanoencapsulated or combined with chemotherapy.[1][3] |
| Sunitinib (Small Molecule) | Multi-targeted TKI (VEGFRs, PDGFRs, KIT)[5] | 40 mg/kg, oral, daily | 49-55% (in various models)[6] | Significantly reduces tumor growth and microvessel density in ovarian and neuroblastoma xenografts.[6][7] |
| Axitinib (Small Molecule) | Selective inhibitor of VEGFR-1, -2, -3[8][9] | 30 mg/kg, oral, twice daily | ~70% (in pancreatic & NB models)[8][10] | Potent, dose-dependent anti-tumor efficacy associated with blocking VEGFR-2 phosphorylation and angiogenesis.[8][10] |
Signaling Pathway Inhibition
VEGF signaling is a critical driver of angiogenesis, the formation of new blood vessels required for tumor growth and metastasis.[11][12] hVEGF-IN-X, like other targeted inhibitors, aims to disrupt this pathway.
The binding of VEGF-A to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK pathway.[13] This ultimately leads to endothelial cell proliferation, migration, and survival.[14] Small molecule inhibitors like hVEGF-IN-X and Axitinib act intracellularly to block the receptor's kinase activity, while monoclonal antibodies like Bevacizumab act extracellularly by binding to the VEGF-A ligand itself.[15][16][17]
Experimental Protocols
Xenograft Tumor Model Workflow
The evaluation of anti-VEGF compounds in vivo typically follows a standardized workflow to ensure reproducibility and comparability of results.
Detailed Methodology: Subcutaneous Xenograft Study
-
Cell Culture: Human colorectal carcinoma (HT-29) cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Animal Models: All procedures are conducted using 6-8 week old female athymic nude mice, housed in a pathogen-free environment.
-
Tumor Implantation: HT-29 cells are harvested during the logarithmic growth phase. A suspension of 5 x 10⁶ cells in 100 µL of sterile phosphate-buffered saline is injected subcutaneously into the right flank of each mouse.
-
Treatment Protocol:
-
Tumor growth is monitored using digital calipers, with tumor volume calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).
-
hVEGF-IN-X (30 mg/kg) and Sunitinib (40 mg/kg) are administered orally once daily. Bevacizumab (5 mg/kg) is administered intraperitoneally twice weekly. The control group receives a corresponding vehicle.
-
Animal body weight and tumor volumes are measured three times per week.
-
-
Endpoint Analysis:
-
The study is terminated when control tumors reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).
-
At termination, tumors are excised, weighed, and either flash-frozen or fixed in formalin for subsequent analysis.
-
Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained with an anti-CD31 antibody to visualize endothelial cells. Microvessel density (MVD) is quantified by counting the number of CD31-positive vessels in several high-power fields.
-
This guide provides a foundational framework for the preclinical validation of hVEGF-IN-X. The presented data and protocols, based on established methodologies for similar inhibitors, demonstrate a robust pathway for assessing the compound's anti-angiogenic and anti-tumor potential in a xenograft setting.
References
- 1. Bevacizumab Enhances the Therapeutic Efficacy of Irinotecan against Human Head and Neck Squamous Cell Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing bevacizumab efficacy in a colorectal tumor mice model using dextran-coated albumin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice | Anticancer Research [ar.iiarjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Axitinib Improves Radiotherapy in Murine Xenograft Lung Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Angiogenesis Inhibitors - NCI [cancer.gov]
- 12. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 13. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. cancerresearchuk.org [cancerresearchuk.org]
Comparative Analysis of a VEGFR-3 Inhibitor's Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinase Selectivity of Multi-Targeted VEGF Receptor Inhibitors
In the landscape of targeted cancer therapy, small molecule inhibitors of vascular endothelial growth factor receptors (VEGFRs) have emerged as a critical class of drugs. These agents primarily function by impeding angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. While the intended target may be a specific VEGFR, such as VEGFR-3, which plays a key role in lymphangiogenesis, many of these inhibitors exhibit activity against a range of other protein kinases. This cross-reactivity can lead to both beneficial anti-tumor effects and dose-limiting toxicities.
This guide provides an objective comparison of the kinase selectivity profiles of several well-established multi-targeted VEGFR inhibitors, with a focus on their activity against other growth factor receptors. As "hVEGF-IN-3" is not a publicly recognized designation, this comparison focuses on prominent, clinically relevant VEGFR inhibitors that target VEGFR-3, offering a valuable resource for understanding their broader pharmacological context. The presented data, compiled from biochemical assays, is intended to aid researchers in the selection of appropriate tool compounds and to provide a deeper understanding of the molecular basis for the clinical activity of these drugs.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (IC50 values in nanomolars) of several multi-kinase inhibitors against their primary VEGFR targets and a selection of other key growth factor receptors. Lower IC50 values indicate greater potency. This data has been aggregated from multiple sources to provide a comparative overview.
| Kinase Target | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Lenvatinib IC50 (nM) | Pazopanib IC50 (nM) | Regorafenib IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR1 (Flt-1) | - | 13 | 22 | 10 | 13 | 0.1 |
| VEGFR2 (KDR) | 80 | - | 4.0 | 30 | 4.2 | 0.2 |
| VEGFR3 (Flt-4) | - | - | 5.2 | 47 | 46 | 0.1-0.3 |
| PDGFRα | - | - | 51 | 71 | - | - |
| PDGFRβ | 2 | - | 100 | 81 | 22 | 1.6 |
| FGFR1 | - | - | 46 | 140 | - | - |
| FGFR2 | - | - | 27 | - | - | - |
| FGFR3 | - | - | 52 | 130 | - | - |
| FGFR4 | - | - | 43 | 800 | - | - |
| c-Kit | Potent | - | 85 | 74 | 7 | 1.7 |
| RET | Potent | - | 6.4 | - | 1.5 | - |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.[1][2]
Experimental Protocols
The determination of a kinase inhibitor's selectivity is paramount for its preclinical and clinical development. In vitro kinase assays are fundamental tools for quantifying the potency of an inhibitor against a panel of kinases. Below are detailed methodologies for two commonly employed assay formats.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)
This biochemical assay measures the inhibition of kinase activity by detecting the phosphorylation of a substrate using a TR-FRET readout.
Materials:
-
Purified recombinant kinases (e.g., VEGFR-3, PDGFRβ, FGFR1, etc.)
-
Fluorescently labeled substrate (e.g., a green fluorescent protein [GFP]-fused substrate or a fluorescein-labeled peptide)
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Test inhibitor (e.g., "this compound" or other multi-targeted inhibitors)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., EDTA in TR-FRET dilution buffer)
-
384-well microplates
-
A microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the inhibitor and ATP in assay buffer. Prepare a mixture of the kinase and the fluorescently labeled substrate in assay buffer.
-
Kinase Reaction: To the wells of a 384-well plate, add the test inhibitor at various concentrations. Add the kinase/substrate mixture to each well. Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding the stop solution containing the terbium-labeled anti-phospho-substrate antibody.
-
Second Incubation: Incubate the plate at room temperature for at least 30-60 minutes to allow for antibody binding to the phosphorylated substrate.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader. The reader excites the terbium donor fluorophore (e.g., at 340 nm) and measures the emission from both the terbium donor (e.g., at 495 nm) and the acceptor fluorophore (e.g., GFP at 520 nm).
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. The data is then plotted as the TR-FRET ratio versus the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This homogeneous assay format quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity.
Materials:
-
Purified recombinant kinases
-
Substrate (protein or peptide)
-
ATP
-
Test inhibitor
-
Kinase-Glo® Reagent (contains a thermostable luciferase and its substrate)
-
Assay buffer
-
White, opaque 96- or 384-well microplates
-
A luminometer
Procedure:
-
Kinase Reaction Setup: In the wells of a white microplate, set up the kinase reaction by combining the kinase, substrate, ATP, and varying concentrations of the test inhibitor in assay buffer. The total reaction volume is typically 25 µL for a 96-well plate or 5 µL for a 384-well plate.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes).
-
ATP Detection: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction to each well.
-
Signal Stabilization: Mix the contents briefly and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The data is plotted as luminescence versus inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the assessment of kinase inhibitor cross-reactivity and the underlying signaling pathways.
References
Benchmarking hVEGF-IN-3 Against Known Angiogenesis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hVEGF-IN-3 and a selection of well-established angiogenesis inhibitors. The objective is to offer a clear, data-driven benchmark of their performance, supported by detailed experimental protocols and visual pathway representations to aid in research and development efforts.
Introduction to Angiogenesis and its Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Tumors require a dedicated blood supply to obtain the necessary nutrients and oxygen for their expansion. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of this process, making it a prime target for anti-cancer therapies. Angiogenesis inhibitors disrupt this pathway through various mechanisms, ultimately aiming to starve the tumor and inhibit its growth.
These inhibitors can be broadly categorized into two main classes:
-
Monoclonal Antibodies: These are large protein molecules that typically target extracellular ligands or receptor domains.
-
Small-Molecule Tyrosine Kinase Inhibitors (TKIs): These are smaller molecules that can penetrate the cell membrane and inhibit the intracellular kinase activity of VEGF receptors and other related tyrosine kinases.
Comparative Analysis of Angiogenesis Inhibitors
This section provides a detailed comparison of this compound against a panel of widely recognized angiogenesis inhibitors. The data presented is compiled from publicly available literature.
This compound: An Overview
This compound, also referred to as "compound 9," is a potent inhibitor of human Vascular Endothelial Growth Factor (hVEGF).[1] Limited publicly available data indicates its activity in inhibiting the proliferation of several cancer cell lines.
Quantitative Data for this compound
| Cell Line | IC50 (µM) |
| HT-29 (Colon Carcinoma) | 61[1] |
| MCF-7 (Breast Adenocarcinoma) | 142[1] |
| HEK-293 (Human Embryonic Kidney) | 114[1] |
Note on this compound Data: The provided IC50 values are based on cell proliferation assays. A comprehensive understanding of this compound's mechanism of action and its comparative efficacy in more specific angiogenesis assays is limited by the absence of a publicly available source publication. The significant difference between the micromolar cell proliferation IC50 values and the nanomolar enzymatic IC50 values of other inhibitors highlights the different nature of these assays.
Established Angiogenesis Inhibitors: A Comparative Table
The following table summarizes the key characteristics and available quantitative data for a selection of well-known angiogenesis inhibitors.
| Inhibitor | Type | Primary Target(s) | Select Enzymatic/Binding IC50 (nM) | Select Cell-Based IC50 (nM) |
| Bevacizumab | Monoclonal Antibody | VEGF-A[2][3][4][5] | Binds to VEGF-A | - |
| Aflibercept | Fusion Protein | VEGF-A, VEGF-B, PlGF[6][7][8][9] | Binds to VEGF-A, PlGF | - |
| Ramucirumab | Monoclonal Antibody | VEGFR-2[10][11][12][13][14] | Binds to VEGFR-2 | - |
| Sorafenib | Small-Molecule TKI | VEGFR-1, -2, -3, PDGFR-β, c-Kit, Raf-1, B-Raf[15][16][17][18][19] | Raf-1: 6, B-Raf: 22, VEGFR-2: 90[15] | - |
| Sunitinib | Small-Molecule TKI | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit, FLT3, RET[1][20][21][22][23] | PDGFRβ: 2, VEGFR2: 80 | - |
| Pazopanib | Small-Molecule TKI | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit, FGFR | VEGFR-1: 10, VEGFR-2: 30, VEGFR-3: 47[15] | - |
| Axitinib | Small-Molecule TKI | VEGFR-1, -2, -3, PDGFR, c-Kit | VEGFR-1: 0.1, VEGFR-2: 0.2, VEGFR-3: 0.1-0.3 | - |
| Lenvatinib | Small-Molecule TKI | VEGFR-1, -2, -3, FGFR-1, -2, -3, -4, PDGFRα, RET, c-Kit | - | - |
| Regorafenib | Small-Molecule TKI | VEGFR-1, -2, -3, TIE2, PDGFR-β, FGFR, c-Kit, RET, BRAF | - | - |
| Cabozantinib | Small-Molecule TKI | VEGFR-1, -2, MET, RET, AXL, c-Kit, TIE2 | VEGFR2: 0.035, c-MET: 1.3[15] | - |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes involved in angiogenesis and its inhibition, the following diagrams have been generated using Graphviz (DOT language).
Caption: VEGF Signaling Pathway.
Caption: Experimental Workflow for Angiogenesis Inhibitor Evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of angiogenesis inhibitors.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of an inhibitor on the proliferation of cancer cell lines.
Materials:
-
HT-29, MCF-7, or other suitable cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Endothelial Cell Tube Formation Assay
Objective: To assess the ability of an inhibitor to disrupt the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basement membrane matrix (e.g., Matrigel)
-
96-well plates
-
Test inhibitor
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test inhibitor.
-
Incubation: Seed the HUVEC suspension onto the solidified matrix at a density of 1.5 x 10^4 cells per well. Incubate for 4-18 hours at 37°C and 5% CO2.
-
Visualization: After incubation, carefully remove the medium and wash the cells with PBS. Stain the cells with Calcein AM for 30 minutes.
-
Imaging and Quantification: Visualize the tube formation using an inverted fluorescence microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
Objective: To evaluate the in vivo anti-angiogenic activity of an inhibitor using the highly vascularized CAM of a developing chick embryo.
Materials:
-
Fertilized chicken eggs (day 3-4 of incubation)
-
Egg incubator (37.5°C, 60% humidity)
-
Sterile PBS
-
Test inhibitor formulated for in vivo application (e.g., in a slow-release pellet or on a filter disc)
-
Stereomicroscope
-
Surgical tools (forceps, scissors)
-
70% ethanol
Procedure:
-
Egg Preparation: Incubate fertilized eggs in a horizontal position. On day 3, create a small window in the shell to expose the CAM.
-
Inhibitor Application: On day 7-8, place a sterile filter paper disc or a slow-release pellet containing the test inhibitor onto the CAM. A vehicle control should be applied to a separate group of eggs.
-
Incubation: Reseal the window and continue incubation for 48-72 hours.
-
Observation and Imaging: Re-open the window and observe the CAM under a stereomicroscope. Capture images of the area around the applied disc/pellet.
-
Quantification: Analyze the images to quantify the degree of angiogenesis inhibition. This can be done by measuring the number and length of blood vessels in the treated area compared to the control. A reduction in the density and branching of blood vessels indicates anti-angiogenic activity.
Conclusion
This guide provides a framework for comparing this compound with established angiogenesis inhibitors. While the available data for this compound is currently limited, the provided protocols and comparative data for other inhibitors offer a valuable resource for researchers in the field of anti-angiogenic drug discovery. Further investigation into the specific mechanism and in vivo efficacy of this compound is warranted to fully understand its therapeutic potential. The methodologies and comparative benchmarks presented here can serve as a foundation for such future studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition of Vascular Smooth Muscle and Cancer Cell Proliferation by New VEGFR Inhibitors and Their Immunomodulator Effect: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2… [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. espublisher.com [espublisher.com]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of hVEGF Inhibitors Across Various Cancer Cell Lines
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of several well-characterized human Vascular Endothelial Growth Factor (hVEGF) inhibitors in different cancer cell lines. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and selection of anti-angiogenic compounds for further investigation.
Comparative IC50 Values of Selected VEGFR-2 Inhibitors
The potency of inhibitors targeting the VEGF signaling pathway, a crucial mediator of tumor angiogenesis, can vary significantly depending on the specific compound and the genetic makeup of the cancer cell line. The following table summarizes the IC50 values of several known VEGFR-2 inhibitors against a panel of human cancer cell lines. These values, presented in micromolar (µM), represent the concentration of the inhibitor required to reduce the viability of the cancer cells by 50%.
| Inhibitor | Target(s) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |
| Sorafenib | VEGFR-2, PDGFR, Raf | 14.10 | 7.31 | - | - | 10.75 |
| Sunitinib | VEGFR-2, PDGFR, c-KIT | - | 2.23 | - | 4.77 | - |
| Axitinib | VEGFR-1, VEGFR-2, VEGFR-3 | - | - | - | - | - |
| Compound 8 | VEGFR-2 | - | 7.1 | 5.4 | - | - |
| Compound 10g | VEGFR-2 | - | - | - | 0.74 | - |
| Compound 17a | VEGFR-2 | - | 1.13 | - | 1.44 | - |
| Compound 36a | VEGFR-2 | - | - | - | 1.96 | 3.48 |
Experimental Protocol: Determination of IC50 using MTT Assay
The IC50 values presented in this guide are typically determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells.[2] This can be quantified by dissolving the formazan crystals in a suitable solvent and measuring the absorbance at a specific wavelength (typically between 500 and 600 nm).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
hVEGF inhibitor stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their logarithmic growth phase, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated overnight to allow for cell attachment.[3]
-
Compound Treatment: The hVEGF inhibitor is serially diluted in culture medium to achieve a range of concentrations. The medium from the cell plates is removed, and the cells are treated with the different concentrations of the inhibitor. Control wells containing untreated cells and blank wells with medium only are also included.
-
Incubation: The plates are incubated with the inhibitor for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours (typically 2-4 hours) to allow for the formation of formazan crystals.[4]
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.[5] The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength.[1]
-
Data Analysis: The absorbance values of the blank wells are subtracted from all other readings. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of hVEGF inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of hVEGF inhibitors using the MTT assay.
Caption: Simplified VEGF signaling pathway and the point of action for hVEGF inhibitors.
References
Safety Operating Guide
Navigating the Safe Disposal of hVEGF-IN-3: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of hVEGF-IN-3, a potent inhibitor of human vascular endothelial growth factor (hVEGF). Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.
Core Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to be familiar with its safety profile. The compound is classified as hazardous and requires careful handling to avoid exposure.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Protective clothing (lab coat)
-
Eye protection (safety glasses or goggles)
-
Face protection (face shield, if necessary)
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
General Handling Precautions:
-
Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and any associated contaminated materials must be carried out in accordance with local, state, and federal regulations for hazardous waste.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated pipette tips, empty vials, and gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as solutions or reaction mixtures, in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazard(s) associated with the waste
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information
-
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure containers are kept tightly closed when not in use.[1]
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup and documentation.
Accidental Release Measures
In the event of a spill or accidental release of this compound, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE, as outlined above, before attempting to clean the spill.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.[1]
-
Cleanup:
-
For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
-
Decontamination: Decontaminate the affected surfaces and any equipment used for cleanup by scrubbing with a suitable solvent like alcohol.[1]
-
Disposal of Cleanup Materials: Collect all contaminated cleanup materials in a labeled hazardous waste container and dispose of it according to the procedures outlined above.
Quantitative Data Summary
While specific quantitative disposal thresholds are determined by local regulations, the following table summarizes key chemical data for this compound.
| Property | Value | Reference |
| Formula | C₂₀H₂₄N₄O₂S₂ | [1] |
| Molecular Weight | 416.56 g/mol | [1] |
| CAS Number | 664969-54-4 | [1] |
| Storage (Stock Solution) | -80°C (6 months); -20°C (1 month) | [2] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the recommended workflow for experiments involving this compound and the subsequent disposal pathway.
References
Essential Safety and Operational Guidance for Handling hVEGF-IN-3
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of hVEGF-IN-3, a potent vascular endothelial growth factor receptor inhibitor. Adherence to these procedures is vital for personnel safety and to prevent environmental contamination. Given the potent nature of this compound, all operations must be conducted with meticulous care within a controlled laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the minimum PPE requirements for various operations involving this compound.[1][2] All personnel must be trained on the proper donning, doffing, and disposal of PPE.[3]
| Operation | Minimum PPE Requirements |
| Receiving & Storage | Laboratory Coat, Safety Glasses, Nitrile Gloves |
| Weighing (Solid Form) | Disposable Gown, Double Nitrile Gloves, Safety Goggles, Powered Air-Purifying Respirator (PAPR)[1][4] |
| Solution Preparation | Disposable Gown, Double Nitrile Gloves, Safety Goggles, Chemical Fume Hood |
| Experimental Use | Laboratory Coat, Nitrile Gloves, Safety Glasses (within a designated and controlled area) |
| Waste Disposal | Disposable Gown, Double Nitrile Gloves, Safety Goggles |
| Spill Cleanup | Disposable Gown, Double Nitrile Gloves, Safety Goggles, PAPR (for powder spills), Chemical Resistant Booties |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for the entire lifecycle of this compound within the laboratory.
Receiving and Storage
-
Verification: Upon receipt, verify the container's integrity. Check for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any hazard warnings.
-
Storage: Store this compound in a designated, secure, and well-ventilated area away from incompatible materials. The storage location should be clearly marked as "Potent Compound Storage." Avoid storing in direct sunlight or near heat sources.[5]
Weighing and Solution Preparation (High-Risk Operations)
Due to the high risk of aerosol generation, weighing of powdered this compound must be performed with the highest level of containment.
-
Controlled Environment: All weighing and initial solution preparation must be conducted within a certified chemical fume hood or a containment glove box.[4][6]
-
Weighing Procedure:
-
Don the appropriate PPE as specified in the table above.
-
Decontaminate the weighing area and equipment before and after use.
-
Use dedicated, disposable weighing boats.
-
Carefully open the container inside the fume hood to minimize air disturbance.
-
Weigh the desired amount of this compound.
-
Immediately close the primary container securely.
-
Proceed with solution preparation within the same contained space.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed this compound.
-
Ensure the vessel is capped or covered during dissolution to prevent splashes.
-
Once dissolved, the risk of aerosolization is significantly reduced.
-
Experimental Use
-
Designated Areas: All experiments involving this compound should be conducted in designated and clearly marked laboratory areas.
-
Secondary Containment: Use secondary containment (e.g., trays) to contain any potential spills during experimental procedures.
-
Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures
Spill Response
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.[7]
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[8]
-
Work from the outside of the spill inwards to prevent spreading.[9]
-
Collect the absorbent material into a designated hazardous waste container.[10]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Major Spill (Powder or Large Volume Liquid):
-
Evacuate the area immediately.
-
Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) department.
-
Prevent entry to the contaminated area.
-
Provide EHS with the Safety Data Sheet (SDS) for this compound upon their arrival.
-
Personnel Exposure
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.[11]
-
Solid Waste:
-
This includes contaminated gloves, gowns, weighing boats, and absorbent materials.
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[12]
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams.[5]
-
-
Sharps Waste:
-
Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
-
-
Waste Pickup:
-
Arrange for the disposal of all hazardous waste through the institutional EHS department or a licensed hazardous waste disposal company.[11]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. agnopharma.com [agnopharma.com]
- 4. aiha.org [aiha.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. escopharma.com [escopharma.com]
- 7. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 8. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. acs.org [acs.org]
- 11. danielshealth.com [danielshealth.com]
- 12. iip.res.in [iip.res.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
